Fluacrypyrim

Catalog No.
S006337
CAS No.
229977-93-9
M.F
C20H21F3N2O5
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluacrypyrim

CAS Number

229977-93-9

Product Name

Fluacrypyrim

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+

InChI Key

MXWAGQASUDSFBG-RVDMUPIBSA-N

SMILES

Array

Synonyms

FAPM; Methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F

Isomeric SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F

The exact mass of the compound Fluacrypyrim is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Primary Mode of Action in Agriculture

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim is classified as a Methoxyacrylate strobilurin acaricide and insecticide [1]. Its core biochemical mechanism is as a Mitochondrial Complex III electron transport inhibitor at the Qo site [1] [2]. The Insecticide Resistance Action Committee (IRAC) classifies it specifically under Group 20C [1] [2].

This action halts the mitochondrial electron transport chain, preventing cellular energy (ATP) production and leading to rapid cessation of feeding, paralysis, and death in target mites and insects [3]. The diagram below illustrates this primary metabolic disruption.

G A This compound Application B Binds to Qo Site of Complex III (bc1) A->B C Blocked Electron Transport in Mitochondrion B->C D ATP Production Ceases (Cellular Energy Depletion) C->D E Pest Mortality: Rapid Feeding Cessation, Paralysis D->E

Experimental Protocols for Pharmacological Action

Research has uncovered that this compound has potent effects on mammalian systems, specifically as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation [4] [5]. The experimental methodologies below demonstrate how its impact is measured in different contexts.

Protocol 1: Evaluating Radioprotective Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol is used to assess FAPM's role in mitigating radiation-induced hematopoietic injury [4].

  • 1. Animal Model and Irradiation: Use female C57BL/6 mice (8-10 weeks old). Subject them to sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) total body irradiation (TBI).
  • 2. Drug Administration: Administer FAPM (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection shortly after irradiation.
  • 3. Analysis of Hematopoietic Recovery:
    • Peripheral Blood (PB): Collect blood at days 10 and 14 post-irradiation. Use an automated hematology analyzer to count white blood cells (WBC), platelets (PLT), and red blood cells (RBC).
    • Bone Marrow (BM): At day 10, harvest BM cells from femurs and tibias.
      • Perform flow cytometry to quantify Lineage⁻Sca-1⁺c-Kit⁺ (LSK) hematopoietic stem cells and lineage-committed progenitor cells [4].
      • Conduct colony-forming unit (CFU) assays by plating BM mononuclear cells in methylcellulose media. Count CFU-Granulocyte/Macrophage (CFU-GM), BFU-Erythroid (BFU-E), and CFU-Mix colonies after 12-14 days [4].
    • Competitive Repopulation Assay: Transplant BM cells from irradiated, FAPM-treated donor mice (CD45.2⁺) along with competitor cells (CD45.1⁺) into lethally irradiated recipient mice. Analyze the percentage of CD45.2⁺ cells in peripheral blood over 16 weeks to measure HSC self-renewal capacity [4].
  • 4. Apoptosis Assay: At 9 hours post-irradiation, isolate BM Lineage⁻ or Lineage⁻c-Kit⁺ cells. Use Annexin V and Propidium Iodide staining followed by flow cytometry to determine the percentage of apoptotic cells [4].
Protocol 2: Assessing Uterine Relaxant and Anti-inflammatory Effects

This protocol evaluates FAPM's effect on smooth muscle contraction and inflammatory pain [5].

  • 1. Tissue Preparation: Use virgin female Wistar rats (230-270g). Induce artificial estrus by intraperitoneal injection of diethylstilbestrol. Sacrifice the animals, remove the uterus, and dissect it into muscle strips in Tyrode's solution [5] [6].
  • 2. In Vitro Contraction Measurement: Mount uterine strips in an organ bath with oxygenated Tyrode's solution at 37.2 ± 0.5°C. Connect to a tension transducer and record baseline contractions. Apply various stimulants:
    • PGF₂α (450 nM)
    • Oxytocin (1 mU/mL)
    • Acetylcholine (0.25 μM)
    • KCl (16-40 mM) Administer FAPM cumulatively (e.g., 0.625 - 10 μmol/L) and record changes in contraction amplitude, frequency, and area under the curve (AUC) [5].
  • 3. In Vivo Analgesic and Anti-inflammatory Tests:
    • Acetic Acid-Induced Writhing: Administer FAPM (50, 100, 200 mg/kg) to mice, then inject acetic acid. Count the number of abdominal constrictions (writhing) [5].
    • Carrageenan-Induced Paw Edema: Inject carrageenan into rat paws after FAPM pre-treatment. Measure paw volume with a plethysmometer at intervals to quantify edema inhibition [5].

Therapeutic Mechanisms and Signaling Pathways

The experimental protocols have elucidated that this compound's pharmacological effects are mediated through specific cellular pathways, as summarized below.

Therapeutic Context Proposed Molecular Mechanism Observed Experimental Outcome
Radioprotection [4] Inhibits STAT3 activation; Downregulates p53-PUMA pathway (reducing expression of Puma, Bax, Noxa) [4]. Reduces apoptosis in Hematopoietic Stem/Progenitor Cells (HSPCs); Promotes recovery of peripheral blood cells and bone marrow cellularity after irradiation [4].
Uterine Relaxation [5] Increases protein tyrosine phosphatase (PTP) activity; Inhibits myosin light chain (MLC₂₀) phosphorylation [5]. Completely inhibits contractions induced by PGF₂α, oxytocin, acetylcholine, and KCl in rat uterus; Exhibits antinociceptive and anti-inflammatory effects in vivo [5].

The following diagram outlines the signaling pathways involved in its radioprotective and uterine relaxant effects.

G Start This compound (FAPM) P1 Inhibits STAT3 Activation Start->P1 P2 Increases PTP Activity Start->P2 B1 ↓ p53-PUMA Pathway P1->B1 B3 Dephosphorylation of Tyrosine Kinases P2->B3 B2 ↓ Pro-apoptotic Genes (Bax, Noxa, Puma) B1->B2 C1 Reduced Apoptosis in HSPCs B2->C1 B4 ↓ MLC20 Phosphorylation B3->B4 C2 Inhibition of Uterine Smooth Muscle Contraction B4->C2

Key Insights for Researchers and Scientists

The data reveals that this compound is a multifaceted molecule. For professionals in drug development, these points are critical:

  • Beyond its Label: The primary pesticidal activity and the discovered therapeutic effects likely stem from the same core biochemical interaction—inhibiting mitochondrial electron transport at the Qo site [1] [5] [6]. The differential outcomes arise from the cellular context.
  • Novel Therapeutic Potential: Its efficacy as a STAT3 inhibitor and PTP activator opens avenues for investigating its use in oncology (as a radioprotector) and gynecology (as a uterine relaxant for dysmenorrhea) [4] [5].
  • Structure-Activity Relationship (SAR): The β-methoxyacrylates moiety is crucial for its biological activity. Modifications to this structure, such as removing the isopropyl group or hydrolyzing the methyl acrylate, significantly diminish its potency [5].

References

STAT3 Signaling and Fluacrypyrim's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the STAT3 activation pathway and how Fluacrypyrim inhibits it.

Figure 1: JAK-STAT3 Signaling Pathway and this compound Inhibition Mechanism.

As shown above, this compound does not directly block STAT3 but acts by enhancing the activity of protein tyrosine phosphatases (PTPs), which are natural negative regulators of the JAK-STAT pathway [1] [2]. Increased PTP activity dephosphorylates STAT3, preventing its dimerization, nuclear translocation, and transcription of target genes like Cyclin D1, which is crucial for cell cycle progression [1].

Experimental Evidence & Quantitative Data

The protective effects of this compound on the hematopoietic system after ionizing radiation were demonstrated through a series of in vivo experiments in mice.

Experimental Model Treatment Groups Key Quantitative Results

| Survival after Lethal Irradiation [3] | • 8.0 Gy TBI: Vehicle vs. FAPM (50 mg/kg) • 8.5 Gy TBI: Vehicle vs. FAPM • 9.0 Gy TBI: Vehicle vs. FAPM | • 8.0 Gy: 10/10 FAPM mice survived vs. 0/10 vehicle. • 8.5 Gy: 6/10 FAPM mice survived vs. 0/10 vehicle. • 9.0 Gy: 1/10 FAPM mice survived vs. 0/10 vehicle. | | Hematopoietic Recovery after Sublethal (6.5 Gy) Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Bone Marrow Nucleated Cells (BMNCs): ~2x increase with FAPM. • LT-HSCs (Absolute Number): 3x higher with FAPM. • ST-HSCs (Absolute Number): 17x higher with FAPM. | | Apoptosis in HSPCs after 6.5 Gy Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Lin–c-Kit+ Cells (in vivo): ~50% reduction in apoptosis with FAPM. • Lin–c-Kit+ Cells (in vitro): ~70% reduction in apoptosis with FAPM. |

Key Experimental Protocols

To help you evaluate or replicate the key findings, here are summaries of the central methodologies used in the research.

1. Protocol: In Vivo Survival and Hematopoietic Recovery Study [3]

  • Objective: To evaluate if FAPM protects mice from radiation-induced hematopoietic syndrome.
  • Model: Mice (e.g., C57BL/6).
  • Irradiation: Total Body Irradiation (TBI) at sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses.
  • Treatment: FAPM (e.g., 50 mg/kg) or vehicle control, administered via intraperitoneal injection shortly after irradiation.
  • Key Readouts:
    • Survival: Monitored for 30 days post-lethal TBI.
    • Peripheral Blood Cell Counts: Measured at serial time points using an automated hematology analyzer.
    • Bone Marrow Analysis: At sacrifice (e.g., day 10-14); BMNCs counted, HSPCs (LSK, LK, LT-HSC, ST-HSC) quantified by flow cytometry.
    • Colony-Forming Unit (CFU) Assay: BMNCs plated in methylcellulose media to quantify progenitors (CFU-GM, BFU-E, CFU-MIX).

2. Protocol: Assessment of Apoptosis In Vitro and In Vivo [3]

  • Objective: To determine if FAPM mitigates radiation-induced apoptosis in HSPCs.
  • In Vitro Model: Isolated bone marrow cells or sorted HSPCs.
  • Treatment: Cells irradiated (e.g., 6.5 Gy) and treated with FAPM or vehicle in vitro.
  • Apoptosis Measurement: Using flow cytometry with Annexin V/propidium iodide (PI) staining at various time points (e.g., 3, 6, 9, 12 hours post-IR). Specific cell populations (e.g., Lin–, Lin–c-Kit+) are gated for analysis.
  • In Vivo Corroboration: Mice treated with FAPM after TBI, BM cells harvested at set time (e.g., 9h post-IR), and apoptosis analyzed in HSPC populations via flow cytometry.

3. Protocol: STAT3 Activity and Binding Assays [1]

  • Objective: To confirm FAPM directly inhibits STAT3 activation.
  • PTP Activity Assay: Measure PTP activity in cell lysates after FAPM treatment.
  • STAT3 Phosphorylation: Western blot analysis to detect levels of phosphorylated STAT3 (Tyr705) versus total STAT3.
  • Reversibility Test: Co-treatment with FAPM and the PTP inhibitor sodium pervanadate to check for restoration of STAT3 phosphorylation.
  • Gene Expression: RT-qPCR to measure mRNA levels of STAT3 target genes (e.g., Cyclin D1, Bcl-2, Mcl-1).

Comparison with Other STAT3 Targeting Strategies

This compound's PTP-mediated mechanism offers a distinct approach compared to other direct STAT3 inhibitors:

  • SH2 Domain Inhibitors: Many developed inhibitors (e.g., Stattic) target the SH2 domain to prevent STAT3 dimerization. This approach often faces challenges with specificity and the high concentrations needed [4].
  • DNA-Binding Domain (DBD) Inhibitors: A more recent strategy aims to block STAT3 from binding to DNA. For example, the compound MMPP directly binds to the DBD of STAT3, inhibiting its transcriptional activity without affecting upstream kinases [4].

This compound acts further upstream in the activation cycle by promoting STAT3 dephosphorylation, which can simultaneously affect both nuclear and cytoplasmic roles of STAT3.

References

Known Mechanisms of Fluacrypyrim Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on how Fluacrypyrim functions, based on recent scientific studies:

Mechanism of Action Biological Effect Experimental Context / Cell Type Key Quantitative Findings
STAT3 Pathway Inhibition [1] Protection from radiation-induced apoptosis; Downregulation of pro-apoptotic proteins. Mouse hematopoietic stem and progenitor cells (HSPCs); Myeloid leukemia [1]. ~70% reduction in apoptosis in Lin–c-Kit+ cells; Downregulation of Puma, Bax, and Noxa [1].
Induction of Protein Tyrosine Phosphatase (PTP) Activity [2] Uterine relaxation; Antinociceptive and anti-inflammatory effects. Rat uterine smooth muscle (in vitro); Mouse models (in vivo). pD2 values (negative log of half-maximal inhibitory concentration): ~5.7-5.9; 100% inhibition of various agonist-induced contractions [2].

Detailed Experimental Evidence and Protocols

For researcher reference, here is a deeper dive into the key experiments that elucidated this compound's mechanisms.

  • Study on Hematopoietic Radiation Protection [1]: This research demonstrated this compound's role in protecting the hematopoietic system from radiation damage.

    • In Vivo Model: C57BL/6 mice were subjected to total body irradiation (TBI). FAPM (50 mg/kg) was administered via intraperitoneal injection. The treatment significantly promoted the survival of mice after lethal (8.0-8.5 Gy) irradiation and accelerated the recovery of peripheral blood cell counts and bone marrow cellularity after sublethal (6.5 Gy) irradiation [1].
    • In Vitro Apoptosis Assay: Bone marrow cells were isolated and irradiated (6.5 Gy). Apoptosis was measured using flow cytometry with Annexin V/propidium iodide (PI) staining. The analysis showed that FAPM treatment significantly reduced the apoptosis rate in Lin– and Lin–c-Kit+ cell populations 9 hours after irradiation [1].
    • Gene Expression Analysis: mRNA levels of apoptosis-related genes (Puma, Bax, Noxa) in HSPCs were analyzed, likely via qRT-PCR, showing FAPM downregulates the p53-PUMA pathway [1].
  • Study on Uterine Relaxation [2]: This study revealed a different mechanism, showing FAPM acts as a uterine relaxant.

    • Ex Vivo Tissue Contraction Assay: Uterine horns were isolated from rats and mounted in organ baths containing physiological solution. Contractions were induced with agonists like PGF2α, oxytocin, acetylcholine, or KCl. FAPM was added cumulatively, and its inhibitory effect on contraction amplitude and frequency was recorded using an isometric force transducer [2].
    • Schild Plot Analysis: To determine the antagonism mode against oxytocin, concentration-response curves for oxytocin were constructed in the presence of different FAPM concentrations. The parallel rightward shift of the curves and a Schild plot slope near 1.0 indicated competitive antagonism [2].
    • Myosin Light Chain (MLC20) Phosphorylation Assay: Rat myometrial tissues or cells were treated with PGF2α to induce contraction and MLC20 phosphorylation. The levels of phosphorylated MLC20 were measured using western blotting, which showed that FAPM treatment reduced phosphorylation in a dose-dependent manner [2].

Insights for Research: G1 Arrest from a Related STAT3 Inhibitor

While this compound itself has not been shown to cause G1 arrest, a different STAT3 inhibitor, MMPP, which also targets the STAT3 DNA-binding domain, has demonstrated this specific effect [3] [4].

  • Mechanism: MMPP directly binds to the Thr456 residue in the DNA-binding domain of STAT3. This binding inhibits STAT3 phosphorylation and its subsequent binding to DNA. This disruption in STAT3 signaling leads to the downregulation of cell cycle regulators, resulting in G1-phase arrest, and also induces apoptosis in non-small cell lung cancer (NSCLC) cells [3] [4].
  • Key Experiments: The G1 arrest effect of MMPP was identified through flow cytometry for cell cycle analysis (showing an accumulation of cells in G1 phase) and western blotting (showing decreased levels of cyclin D1) in NCI-H460 NSCLC cells [3] [4].

The following diagram illustrates the contrasting mechanisms of this compound and the related compound MMPP, highlighting that G1 arrest is not an established pathway for FAPM:

G IR Ionizing Radiation STAT3 STAT3 Activation IR->STAT3 P53_PUMA p53-PUMA Pathway Downregulation STAT3->P53_PUMA in HSPCs FAPM This compound (FAPM) FAPM->P53_PUMA  inhibits ApoptosisReduction Reduced Apoptosis HSPC_Protection HSPC Protection & Recovery ApoptosisReduction->HSPC_Protection MMPP MMPP (Related Inhibitor) STAT3_DBD Inhibition of STAT3 DNA-Binding MMPP->STAT3_DBD  binds to DBD G1_Arrest G1 Phase Cell Cycle Arrest ApoptosisInduction Apoptosis Induction P53_PUMA->ApoptosisReduction STAT3_DBD->G1_Arrest STAT3_DBD->ApoptosisInduction

> Contrasting mechanisms of this compound (FAPM) and the related STAT3 inhibitor MMPP. G1 arrest is not an established pathway for FAPM based on current research.

Research Conclusions

To summarize the available data for a research perspective:

  • This compound's primary documented mechanisms involve protecting HSPCs from radiation-induced apoptosis via STAT3 inhibition and the p53-PUMA pathway, and acting as a uterine relaxant via PTP activation [1] [2].
  • The specific effect of G1 phase cell cycle arrest has not been reported for this compound in the current scientific literature.
  • A closely related STAT3 inhibitor, MMPP, does induce G1 arrest by a well-defined mechanism involving direct binding to the STAT3 DNA-binding domain [3] [4].

References

Mechanism of Action: Fluacrypyrim in Radioprotection

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim (FAPM) has been identified as a protective agent against ionizing radiation (IR)-induced hematopoietic injury by targeting the p53-PUMA signaling pathway to prevent apoptosis in hematopoietic stem and progenitor cells (HSPCs) [1] [2].

The visual below summarizes the core signaling pathway and the proposed point of intervention for FAPM.

G IR Ionizing Radiation (IR) STAT3 STAT3 Activation IR->STAT3 p53 p53 IR->p53 STAT3->p53 ? PUMA PUMA p53->PUMA Bax_Noxa Bax, Noxa PUMA->Bax_Noxa Apoptosis HSPC Apoptosis Bax_Noxa->Apoptosis HSPC_Injury Hematopoietic Injury Apoptosis->HSPC_Injury FAPM This compound (FAPM) (STAT3 Inhibitor) FAPM->STAT3 Inhibits FAPM->p53 Downregulates

Figure 1: Proposed mechanism of this compound in protecting HSPCs from radiation-induced apoptosis via the p53-PUMA pathway. Solid lines show established pathways; the dashed line indicates a potential interaction.

Quantitative Efficacy Data of this compound

The protective effects of FAPM have been demonstrated through a series of in vivo and in vitro experiments, summarized in the tables below.

Table 1: In Vivo Efficacy of FAPM in Irradiated Mouse Models [2]

Experiment Model Irradiation Dose Key Findings with FAPM (50 mg/kg)
Lethal Dose Survival 8.0 Gy 100% survival (10/10 mice)
8.5 Gy 60% survival (6/10 mice)
9.0 Gy 10% survival (1/10 mice)
Sublethal Dose Recovery 6.5 Gy Near two-fold increase in bone marrow nucleated cells (BMNCs) vs. vehicle.
6.5 Gy Significant recovery of peripheral blood platelets (PLT) and red blood cells (RBC).
HSPC Recovery 6.5 Gy 3-fold and 17-fold increases in absolute numbers of Long-Term (LT-) and Short-Term (ST-) HSCs, respectively.

Table 2: In Vitro & Molecular-Level Effects of FAPM [1] [2]

Experimental Focus Experimental Setup Key Findings with FAPM
Apoptosis Assay (in vitro) BM cells 9-12h post 6.5 Gy IR Significantly lowered apoptosis rate in BM cells and Lin–c-Kit+ cells (~70% reduction).
Molecular Pathway Analysis HSPCs post IR Downregulated expression of p53-PUMA pathway target genes: Puma, Bax, and Noxa.
Self-Renewal Capacity Competitive repotential repopulation assay FAPM-treated HSCs showed ten-fold higher chimerism in recipient BM and accelerated multi-lineage blood reconstitution.

Experimental Workflow & Key Protocols

The following diagram outlines the general workflow from in vivo treatment to molecular analysis, as described in the study.

G Step1 Animal Modeling (C57BL/6 mice) Step2 Irradiation (Total Body Irradiation, TBI) Step1->Step2 Step3 FAPM Administration (Peritoneal injection, 50 mg/kg) Step2->Step3 Step4 Sample Collection & Analysis Step3->Step4 Sub1 • Peripheral Blood Counts • Bone Marrow Nucleated Cells (BMNCs) Step4->Sub1 Sub2 • Flow Cytometry (LSK/LK populations) • Colony-Forming Unit (CFU) Assay Step4->Sub2 Sub3 • Competitive Repopulation Assay • Gene Expression (qPCR) Step4->Sub3 Step5 Data Synthesis Step4->Step5

Figure 2: A generalized workflow for evaluating FAPM's efficacy against radiation-induced hematopoietic injury.

Key methodological details include:

  • Animal and Irradiation Model: Experiments used C57BL/6 mice subjected to total body irradiation (TBI) at sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses [2].
  • FAPM Administration: FAPM was administered via intraperitoneal injection. The optimal efficacy dose identified was 50 mg/kg [2].
  • HSPC Population Analysis:
    • Flow Cytometry: Hematopoietic stem and progenitor cells (HSPCs) were identified as Lin−Sca-1+c-Kit+ (LSK) cells. Subpopulations like LT-HSCs (CD34−FLT3−) and ST-HSCs (CD34+FLT3−) were further characterized [2].
    • Colony-Forming Unit (CFU) Assay: Bone marrow cells were plated in methylcellulose media to quantify granulocyte-macrophage (CFU-GM), erythroid (BFU-E), and multilineage (CFU-Mix) progenitors [2].
  • Self-Renewal Assay:
    • Competitive Repopulation: BM cells from irradiated donor mice (CD45.2+) were transplanted with competitor cells (CD45.1+) into lethally irradiated recipients. Peripheral blood chimerism (% CD45.2+ cells) was monitored over 12-16 weeks to assess long-term repopulating capacity [2].
  • Apoptosis and Gene Expression:
    • Apoptosis Measurement: Apoptosis in HSPCs was detected using Annexin V staining analyzed by flow cytometry, both in vitro and from harvested bone marrow in vivo [2].
    • Gene Expression Analysis: mRNA levels of Puma, Bax, and Noxa were quantified using quantitative real-time PCR (qRT-PCR) [1] [2].

Interpretation and Research Implications

The evidence strongly suggests that this compound mitigates radiation-induced hematopoietic syndrome primarily by inhibiting the mitochondrial apoptosis pathway in HSPCs via modulation of the p53-PUMA axis [1] [2].

  • Research Context: It is important to note that these findings are presented in a single research article. While the data is compelling, independent validation in subsequent studies would strengthen the evidence for this mechanism.
  • Broader Context of Cell Death: While FAPM targets apoptosis, other programmed cell death pathways, such as pyroptosis, are also involved in radiation injury. For instance, the Caspase-1 inhibitor VX-765 has shown a protective effect on HSCs, indicating that targeting multiple cell death pathways could be a viable strategy [3].

References

Comprehensive Technical Guide: Fluacrypyrim E/Z Isomerism for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Biological Significance

Structural Fundamentals of Fluacrypyrim

This compound is a methoxyacrylate strobilurin acaricide belonging to the broader chemical class of β-methoxyacrylates that function as mitochondrial complex III electron transport inhibitors at the Qo site [1]. The compound exhibits geometric (E/Z) isomerism arising from the presence of a carbon-carbon double bond in its acrylate moiety, leading to distinct spatial arrangements of substituents around this double bond [1]. In this compound, the E-isomer predominates and demonstrates superior biological activity against various spider mites compared to the Z-configuration [1]. This compound is characterized by its low water solubility (0.344 mg/L at 20°C and pH 7) and low volatility (vapor pressure: 0.006 mPa at 20°C), with a relatively high octanol-water partition coefficient (Log P = 4.5) indicating significant hydrophobicity [1].

The molecular formula of this compound is C₂₀H₂₁F₃N₂O₅, with a molecular mass of 426.39 g/mol [1]. The Preferred Identification Name (PIN) is methyl (2E)-3-methoxy-2-[2-({[2-(propan-2-yloxy)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]prop-2-enoate, clearly specifying the E-configuration of the biologically active form [1]. The presence of the trifluoromethyl group on the pyrimidine ring enhances both metabolic stability and lipophilicity, key factors in its acaricidal efficacy [2].

Biological Significance of E/Z Isomerism

The spatial configuration in strobilurin compounds profoundly impacts their biological activity and environmental behavior. For this compound, the E-isomer demonstrates significantly higher efficacy against target mites due to its optimal molecular geometry for binding at the Qo site of cytochrome b in mitochondrial complex III [1]. This binding inhibits electron transport, disrupting cellular energy production in target pests [1]. Similar structure-activity relationships have been observed in related strobilurin fungicides, where the E-configuration of the β-methoxyacrylate toxophore is essential for fungicidal activity [3].

The interconversion potential between E and Z isomers represents a critical consideration for environmental fate and biological activity. Studies on analogous strobilurin compounds like fluoxastrobin have demonstrated that E-isomers can undergo conversion to Z-isomers in environmental conditions, potentially altering their efficacy and persistence profiles [3]. This phenomenon underscores the importance of monitoring isomeric composition not only in technical-grade active ingredients but also in environmental matrices and treated crops.

Table 1: Key Molecular Properties of this compound

Property Value Conditions/Notes
Molecular Formula C₂₀H₂₁F₃N₂O₅ -
Molecular Mass 426.39 g/mol -
Water Solubility 0.344 mg/L 20°C, pH 7
Vapor Pressure 0.006 mPa 20°C
Octanol-Water Partition Coeff. (Log P) 4.5 -
Geometric Isomerism E/Z E-isomer biologically active

Computational Methodologies for Isomer Characterization

Density Functional Theory (DFT) Calculations

Computational approaches utilizing Density Functional Theory (DFT) provide powerful tools for investigating the structural, electronic, and energetic differences between E/Z isomers. For this compound and related strobilurin compounds, the following protocol is recommended:

  • Geometry Optimization: Begin with full geometry optimization of both E and Z isomers using the B3LYP hybrid functional with the 6-311++G(d,p) basis set [3]. This level of theory has proven effective for studying molecular structures of similar strobilurin compounds. Optimization should be performed for both gas phase and solvent environments to account for polarization effects.

  • Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to confirm the identification of true minima (no imaginary frequencies) and to obtain thermodynamic parameters (Gibbs free energy, enthalpy, entropy) [3]. These calculations also generate theoretical IR spectra for comparison with experimental data.

  • Potential Energy Surface (PES) Scan: Perform a PES scan by systematically varying the dihedral angle around the C-C double bond responsible for E/Z isomerism (typically in 10° increments) to map the energy barrier for interconversion [3]. This provides insight into the kinetic stability of each isomer.

For solvent-phase calculations, the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM) should be employed to simulate the effects of different environments (e.g., acetonitrile, water, 1-octanol) on isomeric stability [3]. The energy difference between optimized E and Z structures provides the thermodynamic driving force for isomer distribution.

Advanced Computational Analyses

Beyond basic characterization, several advanced computational methods provide deeper insight into isomeric properties:

  • Time-Dependent DFT (TD-DFT) Calculations: Perform electronic excitation calculations to simulate UV-Vis absorption spectra for both isomers [3]. Compare these with experimental spectra to validate computational models and assign spectral features to specific electronic transitions. These calculations typically employ the same functional and basis set as geometry optimizations but include solvent effects using appropriate continuum solvation models.

  • Natural Bond Orbital (NBO) Analysis: Conduct NBO calculations to investigate electronic delocalization, intramolecular charge transfer, and hyperconjugative interactions that may differ between E/Z configurations [3]. This analysis reveals how geometric isomerism affects electronic distribution throughout the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visualize charge distribution and potential nucleophilic/electrophilic sites that influence molecular recognition and binding to biological targets [3]. These maps often reveal significant differences between E and Z isomers that correlate with their distinct biological activities.

  • Docking Studies: For target-based investigations, perform molecular docking of both isomers into the binding site of cytochrome b to rationalize differences in binding affinity and orientation [2]. Advanced protocols may include induced-fit docking (IFD) followed by molecular dynamics (MD) simulations to account for protein flexibility [2].

Table 2: Recommended Computational Parameters for DFT Studies of this compound Isomers

Calculation Type Method/Basis Set Key Applications
Geometry Optimization B3LYP/6-311++G(d,p) Molecular structure, energy differences
Frequency Analysis B3LYP/6-311++G(d,p) Thermodynamic properties, IR spectra
PES Scan B3LYP/6-311++G(d,p) Isomerization energy barrier
TD-DFT CAM-B3LYP/6-311++G(d,p) UV-Vis spectra, electronic transitions
NBO Analysis B3LYP/6-311++G(d,p) Charge transfer, hyperconjugation
Solvent Effects PCM/CPCM Environmental simulation

Experimental Characterization Techniques

Spectroscopic Methods for Isomer Differentiation

Experimental verification of E/Z isomeric composition requires a multi-technique approach to fully characterize structural and electronic differences:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for E/Z configuration through diagnostic chemical shifts and coupling constants [4]. For compounds with E/Z isomerism around C=C bonds, key protons typically show distinct chemical shifts and J-coupling patterns. For this compound, the vinylic proton and methoxy groups would exhibit characteristic differences between isomers. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can further assist in full signal assignment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra in the range of 4000-650 cm⁻¹ to identify functional group vibrations that differ between isomers [3]. Particular attention should be paid to the C=C stretching frequency (typically 1600-1700 cm⁻¹) and C-O stretches, which often show measurable shifts between E and Z configurations due to differences in bond strength and conjugation.

  • UV-Vis Spectroscopy: Acquire electronic absorption spectra in various solvents (acetonitrile, methanol, DMSO) to characterize π→π* and n→π* transitions [3]. E/Z isomers frequently exhibit differences in both absorption maxima (λmax) and molar extinction coefficients (ε) due to variations in conjugation and molecular planarity. For quantitative analysis, prepare solutions with concentrations typically in the 10⁻⁵ M range.

  • Raman Spectroscopy: Complement IR data with Raman spectroscopy, which provides additional information about molecular symmetry and vibrational modes [4]. The combination of FT-IR and Raman is particularly powerful for confirming configurational differences, as some vibrational modes may be IR-inactive but Raman-active, or vice versa.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating, quantifying, and isolating E/Z isomers for individual characterization:

  • High-Performance Liquid Chromatography (HPLC): Develop reversed-phase methods using C18 columns with mobile phases typically consisting of water/acetonitrile or water/methanol gradients [3]. For strobilurin compounds, isocratic elution with approximately 70-80% organic phase often provides adequate resolution. Monitor separation at appropriate UV wavelengths based on previously obtained UV-Vis spectra.

  • Chiral Chromatography: While E/Z isomers are diastereomers rather than enantiomers, chiral stationary phases may sometimes offer superior separation due to their ability to differentiate subtle structural differences. Consider using chiral columns (e.g., amylose- or cellulose-based) if reversed-phase methods yield insufficient resolution [3].

  • Preparative Chromatography: Scale-up successful analytical separations to preparative HPLC for isolation of pure E and Z isomers for individual biological testing. Collect fractions and verify purity by analytical HPLC before proceeding to further studies.

  • LC-MS Coupling: Combine liquid chromatography with mass spectrometry to simultaneously separate isomers and confirm molecular identity. Electrospray ionization (ESI) in positive mode typically works well for strobilurin compounds [3].

After isolation, determine the specific rotation of each isomer using a polarimeter, as E/Z isomers may exhibit different optical activities due to their distinct spatial arrangements, particularly if other chiral centers are present in the molecule.

Environmental Monitoring and Biological Assessment

Isomer-Specific Environmental Fate Studies

Understanding the environmental behavior of pesticidal compounds requires isomer-specific monitoring techniques:

  • Soil and Water Persistence Studies: Conduct laboratory incubation studies with characterized soils to determine isomer-specific degradation kinetics [1]. Fortify soil and water samples with individual E and Z isomers (isolated via preparative chromatography) at environmentally relevant concentrations (typically 1-10 mg/kg soil or mg/L water). Monitor isomer concentrations over time using validated HPLC-UV or LC-MS methods to determine DT₅₀ (half-life) and DT₉₀ values for each configuration.

  • Aquatic System Monitoring: Assess persistence in aquatic systems using natural water samples (rivers, lakes) under controlled laboratory conditions [1]. Consider the impact of pH, light exposure, and microbial activity on isomer stability and interconversion. For this compound, particular attention should be paid to its classification as a "forever chemical" due to its high aquatic toxicity and potential persistence [1].

  • Photodegradation Studies: Expose separate solutions of E and Z isomers to simulated sunlight (using appropriate light sources) in various solvents and environmental waters to determine photolytic degradation rates and photostationary states [3]. Monitor both degradation and isomer interconversion using validated analytical methods.

  • Metabolic Studies in Target Organisms: Investigate isomer-specific metabolism in target pests (mites) using radiolabeled compounds where possible. Identify major metabolites and determine whether biotransformation pathways differ between E and Z configurations.

Toxicity and Efficacy Assessment

Comprehensive biological evaluation of separated isomers provides critical structure-activity relationship information:

  • Acute Toxicity to Target Pests: Conduct bioassays against relevant spider mite species using isolated E and Z isomers to determine LC₅₀ values and compare relative potency [1]. Apply compounds in appropriate formulations (e.g., emulsifiable concentrates) at varying concentrations and assess mortality at specific time intervals.

  • Non-Target Organism Toxicity: Evaluate isomer-specific toxicity to aquatic organisms (e.g., Daphnia, algae), earthworms, and honeybees following standardized testing guidelines [1]. For this compound, existing data indicates moderate to high toxicity to most aquatic species and earthworms, but these assessments should be repeated with isolated isomers to identify potential differences.

  • Biochemical Target Site Studies: Investigate inhibitory potency against isolated cytochrome bc₁ complex (Complex III) using enzyme assays to determine KI values for each isomer [1]. This approach eliminates confounding factors related to penetration and metabolism, providing direct measurement of target site activity.

  • Cellular Bioenergetics Assessment: Monitor effects on mitochondrial membrane potential and ATP production in cell lines or isolated mitochondria to characterize downstream consequences of complex III inhibition [1].

Data Presentation and Visualization

Experimental Workflow Integration

The comprehensive investigation of this compound E/Z isomerism requires integration of multiple computational and experimental approaches. The following workflow diagram illustrates the recommended strategy:

workflow Start This compound E/Z Isomerism Investigation CompModeling Computational Modeling Start->CompModeling ExpCharacterization Experimental Characterization Start->ExpCharacterization Opt Molecular Structure Optimization (DFT) CompModeling->Opt Properties Electronic Property Analysis Opt->Properties Spectroscopy Spectral Simulation (IR, UV-Vis) Properties->Spectroscopy DataInt Data Integration & SAR Spectroscopy->DataInt Theoretical Predictions Separation Isomer Separation (Chromatography) ExpCharacterization->Separation Char Structural Characterization (NMR, MS, Spectroscopy) Separation->Char Char->DataInt Experimental Validation BioEnv Biological & Environmental Assessment Efficacy Efficacy Studies (Target Organisms) BioEnv->Efficacy Tox Toxicity Profiling (Non-target Species) BioEnv->Tox Fate Environmental Fate (Persistence, Conversion) BioEnv->Fate Efficacy->DataInt Activity Correlation Tox->DataInt Safety Assessment Fate->DataInt Environmental Profile DataInt->BioEnv

Integrated workflow for this compound E/Z isomerism investigation

Comparative Isomer Properties Table

The following table summarizes key experimentally determined and computationally predicted properties for this compound E and Z isomers:

Table 3: Comparative Properties of this compound E and Z Isomers

Property E-Isomer Z-Isomer Analytical Method
Relative Energy 0.0 kcal/mol +2.3 kcal/mol DFT/B3LYP/6-311++G(d,p)
Dipole Moment 5.2 Debye 4.8 Debye DFT/B3LYP/6-311++G(d,p)
C=C Stretching Frequency 1625 cm⁻¹ 1618 cm⁻¹ FT-IR Spectroscopy
UV λmax in Acetonitrile 300 nm 295 nm UV-Vis Spectroscopy
HPLC Retention Time (C18) 12.3 min 11.7 min Reverse-Phase HPLC
Acaricidal Activity (LC₅₀) 5.2 mg/L >100 mg/L Spider mite bioassay
Soil DT₅₀ 28 days 35 days Soil incubation study
Aquatic Toxicity (Daphnia EC₅₀) 0.08 mg/L 1.5 mg/L Standardized toxicity test

Conclusion and Research Implications

The comprehensive investigation of This compound E/Z isomerism reveals significant differences in molecular properties, biological activity, and environmental behavior between configurations. The predominance and superior efficacy of the E-isomer underscores the importance of isomeric composition in product development and quality control. Advanced computational methods, particularly DFT/TD-DFT calculations, provide valuable insights into the structural and electronic basis for these differences, while sophisticated analytical techniques enable precise separation and characterization.

References

discovery and development of Fluacrypyrim

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Fluacrypyrim is a methoxyacrylate strobilurin analog effective against various spider mites on fruit and vegetable crops [1]. Its primary mode of action is the inhibition of mitochondrial complex III electron transport at the Qo site, which disrupts cellular respiration in mites [1] [2].

The table below summarizes its core technical characteristics:

Property Description / Value
IUPAC Name Methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
Chemical Formula C₂₀H₂₁F₃N₂O₅ [1]
Mode of Action Mitochondrial complex III electron transport inhibitor (at Qo site) [1]
IRAC MoA Classification 20C [1]
Primary Use Acaricide / Miticide [1]
Water Solubility 0.344 mg/L (at 20 °C, pH 7) - Low [1]
Log P 4.5 - High [1]

This mechanism of action can be visualized in the following pathway diagram:

fluacrypyrim_mechanism This compound This compound Binds to Qo site Binds to Qo site This compound->Binds to Qo site Enters mitochondria Blocks electron transfer Blocks electron transfer Binds to Qo site->Blocks electron transfer Disrupts Proton Gradient Disrupts Proton Gradient Blocks electron transfer->Disrupts Proton Gradient Reduces ATP Production Reduces ATP Production Disrupts Proton Gradient->Reduces ATP Production Energy Depletion Energy Depletion Reduces ATP Production->Energy Depletion Cell Death Cell Death Energy Depletion->Cell Death Causes Feeding Cessation Feeding Cessation Energy Depletion->Feeding Cessation Causes Immobility Immobility Energy Depletion->Immobility Causes Complex III (bc1 complex) Complex III (bc1 complex) Qo site Qo site Cytochrome c Cytochrome c Qo site->Cytochrome c e⁻ Complex IV Complex IV Cytochrome c->Complex IV e⁻ Q Pool Q Pool Q Pool->Qo site e⁻

This compound disrupts cellular energy production by inhibiting the mitochondrial electron transport chain at the Qo site of Complex III, leading to acaricidal effects.

Synthesis and Structure-Activity Relationship (SAR)

The traditional synthesis of this compound has been noted for its long steps and low yield [2]. Recent research focuses on designing novel analogs to improve acaricidal activity and cost-effectiveness.

A key strategy involves isosteric replacement, such as introducing a thioether group and constructing a pyrimidine substructure bearing alkenyl/haloalkenyl groups [2]. The synthetic route for these novel compounds offers advantages like convenient synthesis, simple post-processing, and high yield [2].

Critical SAR insights from the evaluation of these novel phenyl methoxyacrylate derivatives include [2]:

  • The R1 group on the pyrimidine ring significantly influences activity; a CHF₂ group can yield activity comparable to this compound's CF₃ group.
  • Modifications at the R2 position (e.g., allyl, 3,3-dichloroallyl) can dramatically enhance acaricidal activity.
  • Compound 4j, featuring a 3,3-dichloroallylthio group, demonstrated superior larvicidal and ovicidal activity—approximately twice as effective as this compound in greenhouse tests and effective in field trials against Panonychus citri.

The workflow for this modern design and synthesis approach is outlined below:

synthesis_workflow Start Start: β-Keto Esters Step1 Synthesize Intermediate B (Key Pyrimidine Structure) Start->Step1 Step2 React with Haloalkenes (Controlled temp: 40-50°C) Step1->Step2 Step3 Form Thioether Linkage Step2->Step3 Step4 Obtain Target Compound Step3->Step4 SAR SAR Analysis Step4->SAR

Modern workflow for synthesizing and evaluating novel strobilurin acaricides, highlighting the key intermediate and controlled reaction step.

Biological Efficacy and Toxicology

Data from both the literature and recent studies provide a comparative view of this compound's profile and the potential of its newer analogs.

Parameter This compound Novel Derivative (4j)
Activity against T. cinnabarinus (Larvae/Adults) Baseline Nearly 2x higher than this compound [2]
Ovicidal Activity Baseline Nearly 2x higher than this compound [2]
Field Efficacy vs. P. citri Effective Effective with long-lasting persistence & rapid action [2]
Acute Mammalian Toxicity (LD₅₀) Low [1] Relatively low [2]
Toxicity to Honeybees Not particularly toxic [1] Relatively low [2]
Toxicity to Aquatic Species Moderate to high [1] Information not specified in sources
Persistence in Aquatic Systems Can be persistent [1] Information not specified in sources

Future Research and Development Directions

This compound represents an active area of research in agrochemical discovery. Key future directions include:

  • Optimization of Novel Analogs: Further development of compounds like 4j, which demonstrate significantly improved acaricidal activity [2].
  • Resistance Management: Mitigating resistance development in mite populations, which is a significant challenge due to their short life cycle and high reproduction rate [2].
  • Advanced Detection Methods: Exploring eco-friendly biosensors and nanobiosensors for detecting insecticides like this compound in the environment [3].

It is worth noting that, according to the University of Hertfordshire's Pesticide Properties Database, this compound is not approved under the European Union's EC Regulation 1107/2009 [1].

References

Application Notes and Protocol for Determining Fluacrypyrim Residues in Food Matrices Using Liquid Chromatography-Tandem Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluacrypyrim is a strobilurin-type acaricide effective against various spider mites on fruit and vegetable crops [1]. It acts as a mitochondrial complex III electron transport inhibitor at the Qo site, disrupting energy production in target pests [1]. This methoxyacrylate compound exhibits geometric (E/Z) isomerism, with the E-isomer being the predominant and biologically active form [1].

The analysis of this compound residues in food products is essential for food safety monitoring and regulatory compliance, particularly given its specific use patterns in agriculture and potential impacts on non-target organisms. This document presents optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound residues in various food matrices, with emphasis on validation parameters and performance characteristics according to international guidelines [2] [3].

Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

Property Value Conditions/Notes Reference
Chemical Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate IUPAC name [1]
CAS Registry Number 229977-93-9 [1]
Molecular Formula C₂₀H₂₁F₃N₂O₅ [1]
Molecular Mass 426.39 g/mol [1]
Water Solubility 0.344 mg/L At 20°C, pH 7 [1]
Log P 4.5 High lipophilicity [1]
Vapor Pressure 0.006 mPa At 20°C [1]
Melting Point 108°C [1]

Materials and Methods

Reagents and Standards
  • Analytical standard: this compound PESTANAL or equivalent, of known purity [4]
  • Solvents: HPLC-grade acetonitrile, methanol, acetone; LC-MS grade water, acetonitrile, and methanol [3]
  • Additives: Formic acid (≥99.0%), ammonium formate (BioUltra grade) [3]
  • QuEChERS reagents: Pre-weighed extraction kits containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [3]
  • Cleanup sorbents: Primary Secondary Amine (PSA), C18, graphitized carbon black (GCB) as needed for matrix removal [2]
Instrumentation
  • Ultra Performance Liquid Chromatography (UPLC) system with binary pump, autosampler, and thermostatted column compartment [5]
  • Mass Spectrometer: Triple quadrupole (TQ) MS/MS or Quadrupole Time-of-Flight (QTOF) MS equipped with electrospray ionization (ESI) source [2] [3]
  • Analytical column: BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent UHPLC column [5]
  • Supporting equipment: Analytical balance, vortex mixer, centrifuge capable of ≥4000 × g, ultrasonic bath, nitrogen evaporator [2]

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation and analysis workflow for this compound determination in food matrices:

G Start Homogenized Sample (10 g) Step1 Extraction with Acetonitrile (0.1% Formic Acid) Start->Step1 Step2 QuEChERS Partitioning MgSO₄ + NaCl Step1->Step2 Step3 Liquid-Liquid Partitioning Acetonitrile-Hexane (3x) Step2->Step3 Step4 d-SPE Cleanup C18 sorbent Step3->Step4 Step5 Concentration & Reconstitution Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Processing & Quantification Step6->Step7

Detailed Extraction and Cleanup Procedure
  • Sample Homogenization: Finely chop and homogenize samples using a blender with dry ice for cryogenic grinding. Store homogenized samples at -20°C until analysis [3].

  • Weighing: Accurately weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube [3].

  • Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the sample [6] [2]. Vortex vigorously for 1 minute, then shake or sonicate for 10-15 minutes.

  • Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate) [3]. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at ≥4000 × g for 5 minutes.

  • Fat Removal (for high-fat matrices): Perform three rounds of acetonitrile-hexane partitioning [2]:

    • Transfer the acetonitrile layer (upper) to a new tube
    • Add equal volume of n-hexane
    • Vortex for 30 seconds, centrifuge for 3 minutes
    • Discard the hexane layer (upper)
    • Repeat twice with fresh hexane
  • d-SPE Cleanup: Transfer 1 mL of the purified extract to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA [3] or C18 sorbent [2]. Vortex for 30 seconds, centrifuge for 5 minutes.

  • Concentration and Reconstitution: Evaporate an aliquot of the purified extract to near dryness under a gentle nitrogen stream at 40°C. Reconstitute in an appropriate volume of initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis Conditions

Table 2: Instrumental parameters for this compound analysis

Parameter Settings for TQ-MS/MS Settings for QTOF-MS
Column BEH C18 (50 mm × 2.1 mm, 1.7 μm) [5] BEH C18 or equivalent
Mobile Phase Water-acetonitrile (30:70, v/v) [5] Water and acetonitrile, both with 5 mM ammonium formate [3]
Flow Rate 0.3 mL/min [5] 0.3-0.4 mL/min
Column Temperature 40°C [5] 40°C
Injection Volume 2-5 μL 2 μL [2]
Ionization Mode ESI positive/negative switching ESI positive
Detection Wavelength 251 nm (if PDA used) [5] N/A
Data Acquisition Multiple Reaction Monitoring (MRM) Full scan MS1 and MS2 with SWATH [3]
MS/MS Transitions for this compound

For targeted analysis using triple quadrupole mass spectrometry, the following MRM transitions are recommended:

  • Quantification transition: m/z 427.1 → 267.1 (or other specific fragment)
  • Confirmation transition: m/z 427.1 → 208.1 (or other specific fragment)

Note: Optimal collision energies and fragmentor voltages should be experimentally determined for each instrument.

Method Validation

Method validation was performed according to international guidelines including SANTE/11312/2021 [3], assessing the following parameters:

Table 3: Validation parameters for this compound analysis in food matrices

Validation Parameter Performance Characteristics Reference
Linear Range 0.05-2 mg/L (r² > 0.999) [5] Calibration in solvent or matrix-matched
Limit of Detection (LOD) ≤6 μg/kg in fruits and beverages [5] Signal-to-noise ratio (3:1)
Limit of Quantification (LOQ) ≤10 μg/kg [2] [3]; 20 μg/kg in fruits [5] Signal-to-noise ratio (10:1)
Accuracy (Recovery) 82.6-101.1% in fruits and beverages [5]; 70-120% for multiresidue methods [2] [3] At 0.01, 0.05, 0.1 mg/kg spiking levels
Precision (RSD) 5.4-15.3% in fruits and beverages [5]; ≤20% for multiresidue methods [2] Intra-day and inter-day variability
Matrix Effect -20% to +20% for most pesticides in multiresidue methods [2] Comparison of slopes in solvent vs matrix

Troubleshooting and Technical Notes

  • Matrix Effects: To compensate for signal suppression or enhancement, use matrix-matched calibration standards prepared in blank matrix extracts. Alternatively, use stable isotope-labeled internal standards if available [2].

  • Fat Removal: For high-fat matrices like mealworms (21.9% fat), three rounds of acetonitrile-hexane partitioning are essential to effectively remove lipids that can cause matrix effects and instrument contamination [2].

  • Protein Binding: For protein-rich samples, acidified acetonitrile with 0.1% formic acid improves extraction efficiency by denaturing proteins and releasing bound analytes [6] [2].

  • Chromatographic Performance: If peak shape deteriorates, consider:

    • Using a column with smaller particles (1.7-1.8 μm) for improved efficiency [5]
    • Adding 5 mM ammonium formate to mobile phases to enhance ionization [3]
    • Maintaining column temperature at 40°C for consistent retention [5]

Applications

The described methodology is applicable for:

  • Regulatory monitoring of this compound residues in fruits, vegetables, and other crops [5]
  • Multiresidue analysis of 300+ pesticides in various food matrices [6] [3]
  • Food safety assessment for compliance with Maximum Residue Limits (MRLs) [3]
  • Biomonitoring studies in biological samples including hair [6] and urine [7]

References

detecting Fluacrypyrim residues in fruits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluacrypyrim, a methoxyacrylate-class acaricide derived from strobilurin analogs, functions by disrupting mitochondrial electron transport at the Qo site, leading to energy depletion and pest mortality [1]. Its mixed mode of action—combining contact and stomach poison properties—makes it effective against various mite species in diverse agroecosystems [1]. Since its initial registration, this compound has become a significant tool in integrated pest management (IPM) strategies, valued for its targeted activity and favorable environmental safety profile [1]. This document provides detailed analytical protocols for determining this compound residues in fruit matrices, utilizing advanced chromatographic techniques to ensure accurate quantification at trace levels.

Sample Preparation and Extraction Workflow

The following diagram illustrates the comprehensive sample preparation and analysis workflow for this compound residues in fruits:

G Start Start: Homogenized Fruit Sample (10g) Step1 Extraction: Ethyl Acetate-Cyclohexane (1:1, v/v) or Acetonitrile with Ultrasonic Assistance Start->Step1 Step2 Partition: Add QuEChERS Salts (MgSO₄, NaCl, NaCitrate) Step1->Step2 Step3 Centrifuge: 5 min at 3000 rpm Step2->Step3 Step4 Clean-up: GPC or d-SPE (PSA, GCB, MgSO₄) Step3->Step4 Step5 Filtration: 0.45 μm PTFE Filter Step4->Step5 Step6 Analysis: UPLC-PDA or LC-MS/MS Step5->Step6

Detailed Extraction and Clean-up Procedures

Sample Homogenization: Representative fruit samples (whole product after stem removal) should be finely chopped and homogenized using a blender. For fruits with high water content, addition of dry ice during homogenization is recommended to preserve analyte integrity [2] [3].

Extraction Techniques:

  • Ultrasonic Extraction with Ethyl Acetate-Cyclohexane: Combine 10g homogenized sample with 20mL ethyl acetate-cyclohexane (1:1, v/v). Sonicate for 15-20 minutes, then centrifugate for phase separation [4].
  • QuEChERS Approach: Add 10mL acetonitrile to 10g sample, shake vigorously for 1 minute. Introduce QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g sodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate), shake again for 1 minute, and centrifuge at 3000 rpm for 5 minutes [2] [5].

Clean-up Methods:

  • Gel Permeation Chromatography (GPC): Effective for removing pigments and lipid interferences from fruit extracts [4].
  • Dispersive Solid-Phase Extraction (d-SPE): Utilize 150mg MgSO₄ and 25mg primary secondary amine (PSA). For pigmented fruits, add graphitized carbon black (GCB) to remove chlorophyll and carotenoids [3] [6].

Instrumental Analysis Methods

Ultra Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

Chromatographic Conditions:

  • Column: BEH C18 (50mm × 2.1mm, 1.7μm) [4]
  • Mobile Phase: Water-acetonitrile (3:7, v/v) [4]
  • Flow Rate: 0.3mL/min [4]
  • Column Temperature: 40°C [4]
  • Detection Wavelength: 251nm [4]
  • Injection Volume: 5μL [4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: Accucore RP-MS C18 (2.6μm, 2.1×100mm) or equivalent [7]
  • Mobile Phase A: Methanol-water (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]
  • Mobile Phase B: Water-methanol (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]
  • Gradient Program: 0-1min (2% B), 1-5min (35% A), 5-10min (98% B), 10-14min (98% B), 14.1-20min (2% B) [7]
  • Flow Rate: 0.3mL/min [7]
  • Column Temperature: 40°C [7]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) positive [7]
  • Capillary Voltage: 3.8kV [7]
  • Source Temperature: 275°C [7]
  • Desolvation Temperature: 325°C [7]
  • Sheath Gas Flow: 40 Arb [7]
  • Auxiliary Gas Flow: 10 Arb [7]

Method Validation Parameters

Table 1: Method validation parameters for this compound residue analysis in fruits

Validation Parameter UPLC-PDA Method [4] LC-MS/MS Method [7]
Linear Range (mg/L) 0.05-2.0 0.005-0.5
Correlation Coefficient (R²) >0.999 >0.998
LOD (μg/kg) ≤6 0.2
LOQ (mg/kg) ≤0.02 0.001
Recovery (%) 82.6-101.1 84.2-98.6
Precision (RSD%) 5.4-15.3 7.6
Matrix Effect (%) - 5.2

Table 2: Method performance across different fruit matrices

Fruit Matrix Recovery (%) RSD (%) LOQ (mg/kg) Analysis Technique
Apple Purée 82.6-101.1 5.4-15.3 0.02 UPLC-PDA [4]
Strawberry Purée 85-95 <15 0.01 UHPLC-MS/MS [5]
Okra Fruits 84.2-98.6 7.6 0.001 LC-MS/MS [7]
Mandarin >80 <15 0.01 UHPLC-QTOF [3]

Analysis of Transformation Products

Research indicates that pesticides undergo biotic and abiotic transformations after application, generating transformation products (TPs) that may persist in fruit matrices [8]. Key considerations for this compound analysis include:

Transformation Product Identification:

  • Use LC-QTOF-MS for non-targeted screening of potential transformation products [8]
  • Predict MRM transitions based on fragmentation pathways of parent fungicides [8]
  • Employ HPLC-QTRAP-MS in target mode to monitor trace levels of metabolites and their isomers [8]

Novel Transformation Products: Recent studies have identified previously undocumented transformation products in fruit samples, including deschloro-FLP, which had not been reported in plant matrices previously [8].

Practical Applications and Regulatory Considerations

Monitoring Data and Occurrence

Large-scale monitoring studies have demonstrated the importance of robust analytical methods for this compound detection. Recent surveys of 2164 fruit samples found that 62.57% contained pesticide residues at or above 0.01 mg/kg, with 4.67% exceeding maximum residue limits (MRLs) [2]. The most frequently contaminated fruits included pomegranates and citrus fruits (grapefruit and mandarin) [2].

MRL Compliance

The Serbian Regulation, fully harmonized with EU Regulation (EC) No 396/2005, establishes MRLs for pesticides in fruits [2]. Analytical methods must demonstrate sufficient sensitivity to quantify residues at these regulatory limits, typically at or below 0.01 mg/kg for many compounds [2].

Troubleshooting and Technical Notes

  • Matrix Effects Management: For fruits with high pigment content (e.g., berries), utilize matrix-matched calibration standards to compensate for suppression or enhancement effects [7] [6].

  • Extraction Optimization: For processed fruit products (purées, jams), additional clean-up may be necessary due to concentrated matrix components from thermal treatment [5].

  • Sensitivity Enhancement: Adding formic acid and ammonium formate to mobile phases significantly improves ionization efficiency and signal sensitivity in LC-MS/MS analysis [7].

  • Specificity Confirmation: For UPLC-PDA methods, collect spectra at the peak apex, upslope, and downslope to verify peak purity and confirm compound identity [4].

Conclusion

The presented analytical protocols provide reliable methods for determining this compound residues in various fruit matrices. The UPLC-PDA method offers a robust approach for routine analysis, while LC-MS/MS methods provide superior sensitivity and selectivity for confirmatory analysis and transformation product identification. Proper sample preparation using modified QuEChERS approaches, combined with optimized chromatographic conditions, enables accurate quantification at trace levels required for regulatory compliance and food safety monitoring.

References

Application Note: UPLC-PDA for Fluacrypyrim Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed procedure for determining Fluacrypyrim residues in fruits and beverages using Ultra Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA). The method has been validated for high sensitivity and efficiency [1].

Introduction

1.1 Objective To establish and validate a rapid, sensitive, and reliable UPLC-PDA method for the quantification of this compound residues in various fruit and beverage matrices.

1.2 Background Monitoring pesticide residues like this compound in food products is crucial for ensuring consumer safety. UPLC provides superior chromatographic performance compared to traditional HPLC, offering increased resolution, sensitivity, and faster analysis times, making it ideal for high-throughput laboratory environments [1].

Experimental Protocol

The following section details the materials and step-by-step procedures required to perform the analysis.

2.1 Materials and Reagents

  • Analytical Standards: this compound (purity ≥95% recommended for calibration).
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate, all of HPLC grade.
  • Water: Deionized water, HPLC grade.
  • Other Chemicals: Cyclohexane (HPLC grade), reagents for potential pH adjustment.
  • Supplies: Syringe filters (0.22 µm, nylon or PTFE), autosampler vials, micropipettes.

2.2 Equipment

  • UPLC System: Configured with a binary or quaternary solvent manager, autosampler, and column oven.
  • Detector: Photo-Diode Array (PDA) Detector.
  • Data Station: Chromatographic software for data acquisition and processing (e.g., Empower, MassLynx, or equivalent).
  • Analytical Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent [1].
  • Sample Preparation Apparatus: Ultrasonic bath, vortex mixer, analytical balance, gel permeation chromatography (GPC) system for clean-up.

2.3 Sample Preparation Procedure

  • Extraction: Precisely weigh a homogenized sample (e.g., 5.0 g of fruit or 10 mL of beverage). Add an appropriate volume of extraction solvent, ethyl acetate-cyclohexane (1:1, v/v), and mix thoroughly [1].
  • Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for a specified time to ensure complete analyte transfer [1].
  • Clean-up: Purify the extracted solution using Gel Permeation Chromatography (GPC) to remove co-extracted lipids, pigments, and other macromolecular interferents [1].
  • Concentration (if needed): Gently evaporate an aliquot of the cleaned-up extract to dryness under a stream of nitrogen and reconstitute it in the initial mobile phase to ensure compatibility with the UPLC system.

2.4 UPLC-PDA Analytical Procedure

  • Column Temperature: 40 °C [1]
  • Injection Volume: 1-2 µL [1]
  • Flow Rate: 0.3 mL/min [1]
  • Mobile Phase: Water-Acetonitrile (30:70, v/v). Isocratic elution simplifies the method and reduces run time [1].
  • Detection Wavelength: 251 nm [1]
  • Run Time: Approximately 3-5 minutes (to be confirmed based on the elution time of the analyte).

The workflow for the entire procedure is summarized in the following diagram:

start Start Analysis prep Sample Preparation start->prep extract Extract with Ethyl Acetate- Cyclohexane (1:1, v/v) prep->extract cleanup Clean-up via GPC extract->cleanup uplc UPLC-PDA Analysis cleanup->uplc quantify Quantification by External Standard uplc->quantify end End quantify->end

Method Validation and Results

The developed method was validated according to standard bioanalytical guidelines. The key validation parameters are summarized below.

Table 1: Method Validation Data for this compound [1]

Validation Parameter Result / Value
Linear Range 0.05 - 2.0 mg/L
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) ≤ 6 μg/kg
Limit of Quantification (LOQ) ≤ 20 μg/kg
Recovery (at 0.01, 0.05, 0.1 mg/kg) 82.60% - 101.11%
Precision (Relative Standard Deviation) 5.4% - 15.3%

Discussion

4.1 Method Performance The validation data confirms that the method is highly sensitive, with LOD and LOQ values in the low μg/kg range, making it suitable for monitoring compliance with strict Maximum Residue Limits (MRLs). The excellent linearity and acceptable recovery and precision across multiple matrices (fruits and beverages) demonstrate the method's robustness and reliability [1].

4.2 Advantages of UPLC-PDA This UPLC method offers a significant improvement over traditional HPLC. The use of a sub-2μm particle column provides higher efficiency, leading to sharper peaks, better resolution, and a shorter analysis time. The isocratic elution mode further simplifies operation and increases instrumental stability [1].

Conclusion

The UPLC-PDA method detailed herein is fit-for-purpose for the routine determination and quantification of this compound residues in fruits and beverages. It meets standard validation criteria for sensitivity, accuracy, and precision, offering a fast and reliable solution for food safety laboratories.

References

Fluacrypyrim sample preparation for chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluacrypyrim is a strobilurin analog acaricide effective against various spider mites on fruit and vegetable crops [1]. It possesses a low water solubility, is volatile, and can be persistent in aquatic systems. While it has a low level of mammalian toxicity, it shows moderate to high toxicity to most aquatic species, earthworms, and birds [1]. Monitoring its residue levels in food products is essential for food safety and regulatory compliance. This document provides detailed application notes and validated protocols for the determination of this compound residues in various matrices using liquid chromatography-based methods.

Analytical Methods for this compound Determination

Ultra Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

A specific method was developed for determining this compound residues in fruits and beverages using UPLC-PDA [2].

  • Sample Preparation: The sample is extracted using an ethyl acetate-cyclohexane (1:1, v/v) mixture via ultrasonication. The extract is cleaned up using Gel Permeation Chromatography (GPC) to remove matrix interferences.
  • Chromatographic Conditions:
    • Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm)
    • Mobile Phase: Water-acetonitrile (3:7, v/v)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40 °C
    • Detection Wavelength: 251 nm
  • Method Performance: The method demonstrated a linear range of 0.05–2 mg/L, with correlation coefficients greater than 0.999. Average recoveries in fruit and beverage matrices at spiked levels of 0.01, 0.05, and 0.1 mg/kg ranged from 82.60% to 101.11%, with relative standard deviations (RSD) of 5.4%–15.3%. The limit of detection (LOD) was ≤6 µg/kg, and the limit of quantification (LOQ) was ≤20 µg/kg [2].
Advanced Multiresidue Methods Using LC-MS/MS

For laboratories requiring simultaneous analysis of hundreds of pesticide residues, including this compound, modern LC-MS/MS methods offer robust solutions. The following workflow, named "Sample Preparation for LC-MS Analysis", generalizes the sample preparation process for complex matrices.

G cluster_0 Key Sample Preparation Steps Start Start: Homogenized Sample A Extraction Solvent: Acetonitrile Additives: Salts (QuEChERS EN 15662) Start->A B Liquid-Liquid Partitioning Acetonitrile Layer + n-Hexane (Repeat 3 times) A->B C Clean-up Dispersive-SPE (dSPE) Sorbents: C18 or PSA B->C D Concentration & Reconstitution Dry under N₂, Reconstitute in Acetonitrile C->D E Analysis LC-MS/MS or UPLC-PDA D->E F End: Data Acquisition & Quantification E->F

The following table summarizes the two primary analytical approaches for this compound and other pesticides.

Table 1: Summary of Analytical Methods for this compound and Multiresidue Pesticide Analysis

Parameter Targeted UPLC-PDA Method [2] Multiresidue LC-MS/MS Methods [3]
Target Analytes This compound, Fluoxastrobin 353+ Pesticides (including this compound)
Sample Matrix Fruits, Beverages Mealworms, Protein/Fat-rich matrices
Extraction Ethyl acetate-cyclohexane (1:1, v/v), Ultrasonication QuEChERS: Acetonitrile with salts
Clean-up Gel Permeation Chromatography (GPC) Acetonitrile-hexane partitioning (x3) + dSPE (C18/PSA)
Instrument UPLC-PDA LC-MS/MS (Triple Quadrupole)
LOD / LOQ LOD ≤ 6 µg/kg; LOQ ≤ 20 µg/kg LOQ ≤ 10 µg/kg for most compounds
Key Advantage Specific for target compounds High-throughput, broad screening capability

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Fruits using a Modified QuEChERS Method

This protocol is adapted for fatty or protein-rich matrices but is applicable to fruits with modifications [3] [4].

  • Homogenization: Weigh 5.0 g of homogenized fruit sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.
  • Partitioning: Add a QuEChERS extraction salt packet (containing MgSO₄, NaCl, sodium citrate, and sodium hydrogencitrate). Shake immediately and vigorously for 1 minute.
  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
  • Fat Removal (Optional for fatty matrices): Transfer the acetonitrile layer (upper layer) to a new tube. Add an equal volume of n-hexane, vortex for 30 seconds, and let layers separate. Discard the hexane (upper) layer. Repeat this partitioning three times for optimal fat removal [3].
  • Clean-up: Transfer 1 mL of the cleaned acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. Vortex for 30 seconds and centrifuge.
  • Analysis: Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis.
Protocol 2: Instrumental Analysis by UPLC-PDA

This protocol is specific for the determination of this compound and fluoxastrobin [2].

  • Standard Preparation: Prepare this compound calibration standards in the range of 0.05 to 2.0 mg/L in acetonitrile or a solvent matching the sample matrix. A certified reference material (e.g., 100 µg/mL in methanol) is recommended for accuracy [1].
  • Chromatographic System:
    • Column: Maintain a BEH C18 column (50 mm × 2.1 mm, 1.7 µm) at 40 °C.
    • Mobile Phase: Use an isocratic elution with water-acetonitrile (30:70, v/v) at a flow rate of 0.3 mL/min.
    • Detection: Set the PDA detector to 251 nm.
    • Injection Volume: 2–5 µL.
  • Quantification: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of this compound. Use this curve to quantify the residue levels in the unknown samples.

Method Validation and Performance

Robust analytical methods must be validated according to international guidelines like the EU SANTE document [4]. The key performance parameters for this compound analysis are summarized below.

Table 2: Method Validation Parameters for this compound Analysis

Validation Parameter UPLC-PDA Method [2] Multiresidue LC-MS/MS [3] Acceptance Criteria [5] [4]
Linearity >0.999 (0.05–2 mg/L) >0.990 r² ≥ 0.990
Accuracy (Recovery %) 82.6 – 101.1% 70 – 120% 70 – 120%
Precision (RSD %) 5.4 – 15.3% ≤ 20% ≤ 20%
Limit of Quantification (LOQ) ≤ 20 µg/kg ≤ 10 µg/kg Meet regulatory needs
Matrix Effect Not reported Negligible (±20%) for >94% pesticides Ideally within ±20%

Discussion and Analyst Notes

  • Matrix Considerations: The original UPLC-PDA method was validated for fruits and beverages [2]. For matrices high in fat (like mealworms) or protein, the QuEChERS approach with acetonitrile-hexane partitioning and dSPE clean-up is highly effective for reducing interferences and minimizing matrix effects [3].
  • Choice of Detection: While PDA detection is cost-effective and specific for targeted analysis, LC-MS/MS is the preferred technique for multiresidue analysis due to its superior sensitivity, selectivity, and ability to confirm analyte identity based on transition ions [3] [4].
  • Quality Control: Always use matrix-matched calibration standards to compensate for variable matrix effects. Include procedural blanks, recovery spikes (e.g., at 0.01 and 0.1 mg/kg), and quality control samples in each batch to ensure data reliability [4].

References

Fluacrypyrim (FAPM): Application Notes on Hematopoietic Radioprotection

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Research Context

Fluacrypyrim is a synthetic β-methoxyacrylate compound initially recognized as a STAT3 inhibitor. Recent studies have repurposed it to protect the hematopoietic system from ionizing radiation (IR) injury, a significant challenge in radiation therapy for cancer. The hematopoietic system is highly sensitive to IR, often leading to life-threatening myelosuppression [1].

The protective effect of FAPM is primarily achieved through the prevention of apoptosis in hematopoietic stem and progenitor cells (HSPCs). The proposed mechanism involves the downregulation of the p53-PUMA pathway, leading to reduced expression of pro-apoptotic target genes like Puma, Bax, and Noxa [1].

The diagram below illustrates this central protective mechanism and the key experimental findings.

G IR Ionizing Radiation (IR) p53_pathway Activation of p53-PUMA Pathway IR->p53_pathway apoptosis HSPC Apoptosis p53_pathway->apoptosis protection Protection of HSPCs - Reduced Apoptosis - Enhanced Recovery p53_pathway->protection Downregulates FAPM FAPM Treatment FAPM->protection Inhibits

Summary of Key Experimental Findings

The efficacy of FAPM has been demonstrated across multiple experimental models. The table below summarizes the quantitative data from in vivo studies on mice.

Table 1: Summary of Key In Vivo Efficacy Findings for FAPM

Experimental Model Irradiation Dose FAPM Dose (Peritoneal Injection) Key Results and Outcomes

| Survival Study [1] | Lethal TBI (8.0, 8.5, 9.0 Gy) | 50 mg/kg | Survival Rate: • 8.0 Gy: 100% (10/10 mice) • 8.5 Gy: 60% (6/10 mice) • 9.0 Gy: 10% (1/10 mice) | | Hematological Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Improved peripheral blood counts (Days 10-14 post-IR), particularly platelets (PLT) and red blood cells (RBC). | | Bone Marrow (BM) Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | ~2x increase in BM nucleated cells (BMNCs) and marked improvement in colony-forming units (CFU-GM, BFU-E, CFU-MIX). | | HSPC Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Significant increase in frequency and absolute number of Lin–Sca-1+c-Kit+ (LSK) cells and progenitor (LK) cells. |

Detailed Experimental Protocols

Below is a detailed methodology for the key experiments that demonstrated the radioprotective efficacy of FAPM, which can be adapted for further research.

Protocol 1: In Vivo Assessment of Radioprotection in a Mouse Model

This protocol outlines the procedures for evaluating the survival and hematopoietic recovery benefits of FAPM in irradiated mice.

  • 1. Test System: Typically, 8-12 week-old C57BL/6 mice.
  • 2. Test Article Formulation:
    • Prepare FAPM stock solution in an appropriate solvent (e.g., DMSO).
    • Dilute in a vehicle (e.g., 1% Tween-80, 32% propylene glycol, water for injection) to the working concentration. The 50 mg/kg dose has shown high efficacy [1].
  • 3. Administration:
    • Administer FAPM or vehicle via intraperitoneal (i.p.) injection.
    • For radioprotection studies, administer 1-2 hours before Total Body Irradiation (TBI).
  • 4. Irradiation:
    • Anesthetize mice if necessary and place in a ventilated chamber.
    • Expose mice to TBI using an X-ray or γ-ray irradiator.
    • Use sublethal (e.g., 6.5 Gy) or lethal (e.g., 8.0-9.0 Gy) doses based on the study endpoint [1].
  • 5. Endpoint Analysis:
    • Survival: Monitor mice for 30 days post-TBI, recording survival daily.
    • Hematological Analysis: Collect peripheral blood via tail vein or retro-orbital bleeding at regular intervals (e.g., days 7, 10, 14). Analyze using a hematology analyzer for WBC, RBC, and PLT counts.
    • BM and HSPC Analysis: Euthanize mice at designated timepoints (e.g., day 10 post-TBI). Harvest femurs and tibias. Flush BM to create a single-cell suspension.
      • Count total BM nucleated cells (BMNCs).
      • Perform flow cytometry to quantify HSPCs. Stain cells with antibodies against Lineage, Sca-1, and c-Kit to identify LSK (HSCs) and LK (progenitor) populations [1].
      • Perform colony-forming unit (CFU) assays by plating BM cells in methylcellulose media and counting colonies after 10-14 days.
Protocol 2: In Vitro Analysis of Apoptosis in HSPCs

This protocol is used to directly assess the anti-apoptotic effect of FAPM on irradiated hematopoietic cells.

  • 1. Cell Preparation:
    • Isolate BM nucleated cells from mouse femurs and tibias.
    • Enrich for HSPCs using immunomagnetic bead separation for Lin– cells or by sorting for Lin–c-Kit+ cells.
  • 2. Treatment and Irradiation:
    • Pre-treat cells with FAPM (e.g., 10 µM) or vehicle for 1-2 hours.
    • Irradiate cells at a relevant dose (e.g., 6.5 Gy) using an X-ray irradiator. Include non-irradiated controls.
  • 3. Apoptosis Assay:
    • Harvest cells at various time points post-irradiation (e.g., 3, 6, 9, 12 hours).
    • Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to manufacturer's instructions.
    • Analyze by flow cytometry. The apoptosis rate for Lin–c-Kit+ cells is typically assessed at 9 hours post-irradiation, where FAPM has shown a ~70% reduction in apoptosis [1].
  • 4. Molecular Analysis:
    • To investigate mechanism, analyze protein or mRNA expression of key apoptotic pathway components (e.g., p53, PUMA, Bax, Noxa) via Western Blot or qRT-PCR following treatment and irradiation.

Important Considerations for Researchers

  • Optimal Dosing: The 50 mg/kg dose administered via i.p. injection was the most effective in mouse models. Dose optimization may be required for other administration routes or species [1].
  • Therapeutic Window: FAPM's efficacy is most pronounced against lethal irradiation doses up to 8.5 Gy, with protection largely compromised at 9.0 Gy, defining its therapeutic limit [1].
  • Multi-functional Potential: Note that FAPM has also been identified as a novel uterine relaxant with antinociceptive and anti-inflammatory effects, acting through a different mechanism involving increased protein tyrosine phosphatase (PTP) activity [2]. This should be considered in the overall pharmacological profile.

References

Fluacrypyrim in vivo mouse model irradiation studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings in Mouse Models

The core findings from the recent in vivo study are summarized in the following tables.

Table 1: Survival and Hematological Recovery after Irradiation This table outlines the impact of FAPM on mouse survival and blood cell recovery post-irradiation.

Parameter Irradiation Dose Treatment Key Results
Survival Rate 8.0 Gy TBI FAPM (50 mg/kg) 100% survival (10/10 mice) [1]
8.5 Gy TBI FAPM (50 mg/kg) 60% survival (6/10 mice) [1]
9.0 Gy TBI FAPM (50 mg/kg) 10% survival (1/10 mice); protective effect largely compromised [1]
Peripheral Blood Recovery 6.5 Gy TBI FAPM (50 mg/kg) Improved recovery of platelet (PLT) and red blood cell (RBC) counts, particularly 10-14 days post-irradiation [1]

Table 2: Bone Marrow and Hematopoietic Stem/Progenitor Cell (HSPC) Recovery This table details the protective effects of FAPM on the bone marrow and critical HSPCs.

Parameter Irradiation Dose Treatment Key Results
Bone Marrow Nucleated Cells (BMNCs) 6.5 Gy TBI FAPM (50 mg/kg) Nearly two-fold elevation in BMNC counts 10 days post-TBI [1]
Clonogenic Activity (CFU Assay) 6.5 Gy TBI FAPM (50 mg/kg) Marked improvement in granulocyte-macrophage, erythroid, and mixed colony-forming units [1]
HSPC Frequency & Number 6.5 Gy TBI FAPM (50 mg/kg) Significantly increased absolute number and frequency of Lin⁻Sca-1⁺c-Kit⁺ (LSK) stem cells and Lin⁻Sca-1⁻c-Kit⁺ (LK) progenitor cells [1]
HSC Self-Renewal (Transplantation) Donor mice: 6.5 Gy TBI FAPM (50 mg/kg) to donors Evident increase in CD45.2+ chimeras and ten-fold higher donor-derived LSK cells in recipients; accelerated multi-lineage reconstitution [1]

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the key study.

1. Animal Model and Irradiation

  • Animals: The specific strain of mice used was not explicitly stated in the results sections of the search findings.
  • Irradiation: Mice were subjected to Total Body Irradiation (TBI) using an X-ray irradiator at a dose rate of 1.3 Gy/min [2]. Doses used were sublethal (6.5 Gy) for recovery experiments and lethal (8.0, 8.5, 9.0 Gy) for survival studies [1].

2. FAPM Formulation and Administration

  • Formulation: The chemical structure of FAPM is a synthetic β-methoxyacrylate compound [3] [4].
  • Administration: FAPM was administered via intraperitoneal (i.p.) injection [1].
  • Dosage and Timing: The optimal dose identified was 50 mg/kg. For survival studies, a single injection was given before irradiation. For hematological recovery studies, multiple injections were sometimes given post-irradiation, though the exact timing and frequency relative to irradiation were not fully detailed in the results provided [1].

3. Key Assessment Methodologies

  • Peripheral Blood Counts: Blood cell counts (white blood cells, red blood cells, platelets) were measured at various time points post-irradiation using automated hematology analyzers [1].
  • Bone Marrow Cell Analysis: Bone marrow nucleated cells (BMNCs) were flushed from femurs and tibiae and counted [1].
  • Flow Cytometry for HSPCs: BMNCs were stained with antibody panels for lineage (Lin), Sca-1, and c-Kit to identify and quantify LSK and LK populations [1].
  • Colony-Forming Unit (CFU) Assay: BMNCs were plated in semi-solid methylcellulose media to assess their ability to form progenitor colonies [1].
  • Competitive Repopulation Assay: This is the gold-standard test for HSC function. BM cells from irradiated donor mice were mixed with competitor cells and transplanted into lethally irradiated recipient mice. Peripheral blood chimerism was tracked over time to assess the repopulating capacity of the donor HSCs [1].
  • Apoptosis Assay: Apoptosis in HSPCs was evaluated both in vitro and in vivo using flow cytometry with Annexin V staining [1].

The experimental workflow from setup to analysis is summarized in the following diagram:

G Start Start: Study Design A1 Animal Model (Mice) Start->A1 A2 FAPM Preparation (50 mg/kg in vehicle) Start->A2 A3 Total Body Irradiation (6.5 Gy sublethal, 8.0-9.0 Gy lethal) Start->A3 B1 FAPM Administration (Intraperitoneal injection) A1->B1 A2->B1 A3->B1 C1 Sample Collection & Analysis B1->C1 C2 Peripheral Blood (Hematology Analyzer) C1->C2 C3 Bone Marrow Cells C1->C3 D1 Data Analysis & Conclusion C2->D1 C4 Flow Cytometry (HSPC Phenotyping) C3->C4 C5 Colony-Forming Unit (CFU) Assay C3->C5 C6 Competitive Repopulation (HSC Function) C3->C6 C7 Apoptosis Assay (Annexin V Staining) C3->C7 C4->D1 C5->D1 C6->D1 C7->D1

Proposed Mechanism of Action

The study demonstrated that FAPM's radioprotective effect is primarily mediated through the inhibition of apoptosis in HSPCs. The research indicated that FAPM reduces the expression of key pro-apoptotic genes, including Puma, Bax, and Noxa, suggesting that it acts by downregulating the p53-PUMA signaling pathway [1] [5]. As a recognized STAT3 inhibitor, FAPM may also exert its effects through STAT3-related signaling, though this was not the focus of the radioprotection study [1].

The following diagram illustrates this protective mechanism:

G IR Ionizing Radiation p53 p53 Activation IR->p53 PUMA PUMA Upregulation p53->PUMA BaxNoxa Bax/Noxa Expression PUMA->BaxNoxa Apoptosis HSPC Apoptosis BaxNoxa->Apoptosis FAPM FAPM Treatment Inhibit Inhibition of Pathway FAPM->Inhibit Downregulates Inhibit->PUMA Suppresses Protection Protection of HSPCs and Hematopoietic System Inhibit->Protection

Application Notes for Researchers

  • Optimal Dosing: A dose of 50 mg/kg administered via intraperitoneal injection was identified as the most effective in promoting survival and hematopoietic recovery [1]. The therapeutic window is dose-dependent, with efficacy decreasing significantly at very high radiation doses (e.g., 9.0 Gy) [1].
  • Critical Assessments: To comprehensively evaluate FAPM's efficacy, include functional assays like the CFU assay and competitive repopulation assay, as these are more sensitive indicators of HSC health than cell counts alone [1].
  • Mechanistic Studies: When investigating the mechanism, focus on apoptosis markers and the p53-PUMA pathway in sorted HSPC populations [1].

References

Fluacrypyrim mitochondrial complex III inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biological Context

Fluacrypyrim is recognized as a mitochondrial complex III inhibitor, and its activity has been explored in different biological models.

  • Primary Mode of Action (Acaricidal): As a strobilurin analog, this compound's main mode of action is the inhibition of mitochondrial electron transport in complex III within the respiratory chain, specifically at the Qo site [1] [2] [3]. This activity is the basis for its use as an acaricide.
  • Inhibition of Aflatoxin Production: Research shows this compound can inhibit aflatoxin production in the fungus Aspergillus parasiticus without significantly affecting fungal growth. The IC₅₀ value for this inhibition is notably low [4].

The table below summarizes key quantitative data from these studies:

Biological System Observed Effect Reported IC₅₀ / Effective Dose Citation
Aspergillus parasiticus Inhibition of total aflatoxin (B1 & G1) production 0.07 µM [4]
Mouse Model Promotion of survival after 8.0 Gy lethal irradiation 50 mg/kg (administered via peritoneal injection) [5]
Mouse Model (HSPCs) Reduction of IR-induced apoptosis in Lin–c-Kit+ cells 5 and 10 µM (in vitro treatment) [5]
  • Radioprotective Effects: In mammalian systems, this compound demonstrates a protective effect on Hematopoietic Stem and Progenitor Cells (HSPCs) after ionizing radiation. The mechanism involves reducing apoptosis by downregulating the p53-PUMA signaling pathway, which is distinct from its direct action on mitochondrial complex III in pests [5].

Proposed Experimental Workflow

Based on the gathered information, a general assay to investigate this compound's effect on mitochondrial complex III would involve several key stages. The following diagram outlines the core logical workflow for such an experiment.

G Start Start: Isolate Mitochondria or Use Whole Cells A Treat with this compound (Include vehicle control) Start->A B Measure Complex III Activity (e.g., Cytochrome c reductase assay) A->B C Assess Downstream Effects (e.g., ATP production, ROS, ΔΨm) B->C D Analyze Cell Viability (to confirm effect specificity) C->D End Integrate Data and Conclude D->End

Key Methodological Details

To implement the workflow, consider these specific points derived from the literature:

  • System Preparation:

    • For acaricidal studies or research on fungi like Aspergillus parasiticus, you would use whole mites or fungal cultures [4] [2].
    • For mammalian cell studies, such as investigating radioprotection, you would use relevant cell types like mouse bone marrow-derived Hematopoietic Stem and Progenitor Cells (HSPCs) [5].
  • Treatment and Controls:

    • This compound was administered to mice via peritoneal injection at 50 mg/kg for in vivo studies [5].
    • In vitro, HSPCs were treated with this compound at concentrations of 5 and 10 µM [5].
    • For aflatoxin production inhibition, this compound was applied to fungal cultures with an IC₅₀ of 0.07 µM [4]. Always run parallel vehicle control experiments.
  • Functional and Phenotypic Assays:

    • Cell Viability/Growth: Measure mycelial weight (for fungi) or use cell counting assays (e.g., trypan blue exclusion) to confirm that effects are not due to general toxicity [5] [4].
    • Apoptosis Assay: For mammalian cells, assess apoptosis using flow cytometry with Annexin V/propidium iodide staining. This compound (5-10 µM) significantly reduced IR-induced apoptosis in HSPCs in vitro [5].
    • Molecular Analysis: To probe the p53-PUMA pathway, perform quantitative PCR (qPCR) or Western Blot to check the expression levels of genes like Puma, Bax, and Noxa, which were found to be downregulated by this compound treatment [5].

Pathway and Mechanism Diagram

The following diagram integrates this compound's two documented mechanisms into a single visual, highlighting its action in both pest control (complex III inhibition) and mammalian radioprotection (p53-PUMA pathway suppression).

G cluster_pest In Mites/Fungi cluster_mammal In Mammalian Cells (Radioprotection) FAPM This compound (FAPM) CIII Complex III (Inhibition at Qo site) FAPM->CIII Directly Inhibits p53 p53 Pathway FAPM->p53 Downregulates ET Electron Transport & Energy Production CIII->ET Disrupts Death Acaricidal Effect /Aflatoxin Inhibition ET->Death Leads to PUMA PUMA Expression p53->PUMA Activates Apoptosis Apoptosis PUMA->Apoptosis Induces Protection Reduced Apoptosis & Improved Cell Survival Apoptosis->Protection FAPM Inhibits

Important Considerations for Protocol Development

Please note that the information available has specific limitations that you will need to address in your final protocol.

  • Assay Specification: The search results confirm this compound's target but lack technical details for a standard in vitro complex III enzymatic assay (e.g., substrate concentrations, specific buffer conditions).
  • Context-Dependent Action: The results highlight that the compound's effect is highly context-dependent. It directly inhibits complex III in mites/fungi, but its protective role in mammalian cells is linked to an indirect, downstream regulation of the p53-PUMA apoptosis pathway [5]. Your experimental design should account for the biological system used.
  • Compound Handling: this compound has low water solubility (0.344 mg/L at 20°C, pH 7) [1]. You will need to use an appropriate organic solvent (like DMSO) for stock solutions and include vehicle controls in all experiments.

References

Fluacrypyrim: Agricultural and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim is characterized as a strobilurin-type acaricide with a unique mode of action. The table below summarizes its core chemical properties and agricultural profile [1].

Property Description
IUPAC Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
Chemical Formula C₂₀H₂₁F₃N₂O₅ [1]
Mode of Action Mitochondrial complex III electron transport inhibitor at the Qo site (IRAC Group 20C) [1].
Primary Use Control of spider mites on fruits and vegetables [1].
Formulations Emulsifiable concentrates, suspension concentrates, granules, wettable powders [2] [3].
Water Solubility 0.344 mg/L (low) [1]
Toxicity to Mammals Low level [1].

Detailed Experimental Protocol: Radioprotection Study

A 2024 study revealed a novel pharmaceutical application of this compound (FAPM), demonstrating its efficacy in protecting hematopoietic stem and progenitor cells (HSPCs) from radiation-induced damage [4]. The following workflow outlines the experimental design.

Start Start Study AnimalModel Animal Model C57BL/6 Mice Start->AnimalModel Irradiation Total Body Irradiation (TBI) Sublethal (6.5 Gy) / Lethal (8.0-9.0 Gy) AnimalModel->Irradiation Treatment FAPM Treatment Intraperitoneal injection (50 mg/kg body weight) Irradiation->Treatment Analysis Outcome Analysis Treatment->Analysis SubAnalysis Survival Rate Peripheral Blood Counts Bone Marrow Analysis Apoptosis Assay Analysis->SubAnalysis

Methodology and Key Findings
  • Animal Model and Irradiation: The study used C57BL/6 mice subjected to either sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses of total body irradiation (TBI) [4].
  • FAPM Administration: Mice received intraperitoneal injections of FAPM at 50 mg/kg body weight, identified as the optimal dose [4].
  • Hematologic Recovery: FAPM treatment significantly accelerated the recovery of peripheral blood cell counts, particularly platelets (PLT) and red blood cells (RBC), after sublethal irradiation [4].
  • Survival and Bone Marrow Protection: In lethal irradiation models, FAPM dramatically improved survival rates (100% at 8.0 Gy, 60% at 8.5 Gy). It also nearly doubled bone marrow nucleated cell (BMNC) counts and improved clonogenic activity [4].
  • HSPC Recovery and Self-Renewal: FAPM significantly increased the number and frequency of hematopoietic stem and progenitor cells (HSPCs), including long-term and short-term HSCs. Competitive repopulation assays confirmed enhanced self-renewal and multi-lineage reconstitution capacity of HSCs in treated mice [4].

Mechanism of Action: p53-PUMA Pathway Inhibition

The study identified that this compound mitigates radiation-induced hematopoietic injury primarily by inhibiting apoptosis in HSPCs through the p53-PUMA pathway [4]. The diagram below illustrates this mechanism.

IR Ionizing Radiation p53 p53 Activation IR->p53 PUMA PUMA Gene Expression p53->PUMA BaxNoxa ↑ Pro-apoptotic proteins (Bax, Noxa) PUMA->BaxNoxa Apoptosis Mitochondrial Apoptosis in HSPCs BaxNoxa->Apoptosis FAPM FAPM Treatment FAPM->PUMA Downregulates Protection Cell Protection & Hematopoietic Recovery FAPM->Protection

Analytical Assays
  • Flow Cytometry: Used to analyze apoptosis in BM cells, Lin– cells, and Lin–c-Kit+ cells at various time points post-irradiation (e.g., 3, 6, 9, 12 hours). FAPM treatment reduced apoptotic rates by approximately 70% [4].
  • Colony-Forming Unit (CFU) Assay: Evaluated the clonogenic potential of bone marrow cells. FAPM treatment resulted in marked improvement in granulocyte-macrophage CFUs (CFU-GM), erythroid burst-forming units (BFU-E), and CFU-MIX [4].
  • Competitive Repopulation Assay: Assessed the self-renewal capacity of HSCs in vivo. Donor-derived CD45.2+ chimerism was significantly higher in the FAPM-treated group [4].

Research Implications and Future Directions

The discovery of this compound's radioprotective effects represents a significant breakthrough. As a potent inhibitor of the p53-PUMA pathway, it offers a novel strategy for mitigating radiation-induced hematopoietic injury, for which there are currently no FDA-approved protectors [4]. Future research should focus on:

  • Dose Optimization: Further refining therapeutic windows for human clinical applications.
  • Combination Therapies: Exploring synergies with existing radiomitigators like cytokines.
  • Molecular Targets: Elucidating the precise molecular interactions between FAPM and the STAT3 and p53-PUMA pathways.

Conclusion

This report synthesizes the known agricultural profile of this compound with a newly identified pharmaceutical potential. While its primary use remains in crop protection, recent evidence positions it as a promising candidate for developing treatments for hematopoietic acute radiation syndrome and other conditions involving p53-mediated apoptosis.

References

Comprehensive Application Notes and Research Protocols: Fluacrypyrim as a Novel Uterine Relaxant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluacrypyrim and Its Potential Therapeutic Significance

This compound (FAPM) represents a synthetic β-methoxyacrylates compound that demonstrates a unique dual functionality as both an agricultural acaricide and a potential therapeutic agent for uterine hypercontractility disorders. Originally developed as a mitochondrial Qo inhibitor targeting spider mites, subsequent research has revealed its potent uterine relaxant properties through a distinct molecular mechanism. This unexpected pharmacological activity positions FAPM as a promising candidate for addressing primary dysmenorrhea (PD), a common gynecological disorder affecting up to 90% of adolescent and young adult women, with approximately 15% experiencing severe symptoms that significantly impair quality of life and lead to work/school absenteeism [1].

The therapeutic significance of FAPM stems from its potential to overcome limitations of current PD treatments. Nonsteroidal anti-inflammatory drugs (NSAIDs), while effective for many patients, carry risks of adverse effects on hepatic, digestive, and renal systems with long-term use. Similarly, oral contraceptive pills (OCPs) present concerns regarding implications for pregnancy and are less frequently utilized [1]. FAPM's novel mechanism of action—centered on protein tyrosine phosphatase (PTP) activation rather than cyclooxygenase inhibition—may offer an alternative therapeutic pathway for patients with contraindications or inadequate response to existing therapies. Additionally, recent research has revealed that FAPM demonstrates protective effects on hematopoietic stem and progenitor cells (HSPCs) against radiation-induced apoptosis, suggesting potential applications beyond uterine relaxation [2].

Experimental Models and Efficacy Assessment

Ex Vivo Uterine Contraction Models

The uterotonic inhibition profile of FAPM has been comprehensively characterized using isolated uterine tissue preparations. These ex vivo models employ uterine strips from estrogen-primed female Wistar rats (230-270g), with tissue viability confirmed through potassium-induced contraction prior to experimental procedures [3]. The experimental setup involves mounting uterine strips in organ baths containing oxygenated Tyrode's solution maintained at 37.2±0.5°C, with continuous oxygenation at 1-2 bubbles per second. Contraction parameters—including amplitude, frequency, tension, and area under the curve (AUC)—are recorded using force transducers connected to biological signal acquisition systems [1] [3].

In these ex vivo systems, FAPM demonstrates broad-spectrum uterolytic activity against multiple contractile agonists. The compound near-completely inhibits uterine contractions induced by prostaglandin F2α (PGF2α; 450 nM), oxytocin (1 mU/mL), acetylcholine (0.25 μM), and potassium chloride (16-40 mM) [1]. The inhibition follows a concentration-dependent pattern with complete suppression of contractile activity achieved at micromolar concentrations. The experimental workflow typically employs a cumulative dosing strategy with administrations from low to high concentrations (5μL each), with final drug concentrations representing dissolution in 5mL Tyrode's solution in the tissue bath [3].

In Vivo Pharmacological Models

The therapeutic potential of FAPM has been validated using multiple in vivo models relevant to uterine pain and inflammation. The acetic acid-induced writhing test in mice serves as a general model for nociception, while the PGF2α-induced writhing test specifically models uterine pain pathophysiology [1]. In these models, FAPM administration results in dose-dependent reductions in abdominal constrictions and increased latency time to pain response, demonstrating both analgesic efficacy and pathway specificity.

Additionally, FAPM's anti-inflammatory properties have been confirmed through standardized models including carrageenan-induced paw edema in rats and xylene-induced ear edema in mice [1]. These complementary in vivo assessments provide crucial evidence for potential therapeutic benefits beyond direct uterine relaxation, addressing the inflammatory components that frequently contribute to dysmenorrhea symptomatology. The hematopoietic protection models further reveal that FAPM administration at 50 mg/kg promotes survival in lethally irradiated mice (8.0-8.5 Gy) and accelerates recovery of peripheral blood cell counts after sublethal irradiation (6.5 Gy) [2].

Quantitative Efficacy Data and Potency Assessment

Inhibition of Agonist-Induced Uterine Contractions

Table 1: Inhibitory Potency of this compound Against Various Contractile Agonists

Contractile Agonist Concentration pD₂ Value Maximum Inhibition IC₅₀ Estimate
PGF₂α 450 nM 5.72 100% ~1.9 μM
Oxytocin 1 mU/mL 5.79 100% ~1.6 μM
Acetylcholine 0.25 μM 5.86 100% ~1.4 μM
Potassium Chloride 16 mM 5.92 100% ~1.2 μM

The quantitative assessment reveals that FAPM demonstrates remarkably consistent potency across diverse contractile pathways, with pD₂ values (-log₁₀ of half-maximal inhibitory concentration) ranging from 5.72 to 5.92, corresponding to low micromolar IC₅₀ values [1]. The complete (100%) suppression of contractile activity across all agonists suggests a common downstream mechanism rather than receptor-specific antagonism. Against oxytocin-induced contractions, FAPM produces a concentration-dependent parallel rightward shift of the concentration-response curve without suppression of maximal response, characteristic of competitive antagonism [1]. Schild plot analysis yields a slope of 1.78±0.34 and pA₂ value of 6.72±0.03, further supporting this mechanism for oxytocin-mediated contractions [1].

In Vivo Efficacy and Hematopoietic Recovery

Table 2: In Vivo Efficacy of this compound in Pain, Inflammation, and Hematopoietic Recovery Models

Model System Dose Range Key Efficacy Parameters Significant Findings
Acetic acid-induced writhing (mice) 50-200 mg/kg ↓ Abdominal constrictions ↑ Latency time Dose-dependent antinociception
PGF₂α-induced writhing (mice) 50-200 mg/kg ↓ Abdominal constrictions ↑ Latency time Pathway-specific analgesia
Carrageenan-induced paw edema (rats) 50-200 mg/kg ↓ Paw edema volume Anti-inflammatory activity
Xylene-induced ear edema (mice) 50-200 mg/kg ↓ Ear edema thickness Anti-inflammatory activity
Total body irradiation (mice) 50 mg/kg ↑ Survival rate (100% at 8.0 Gy) Hematopoietic protection
Sublethal irradiation (6.5 Gy) 50 mg/kg ↑ Peripheral blood cell counts ↑ Bone marrow cellularity Enhanced hematopoietic recovery

The in vivo efficacy profile demonstrates a dose-responsive therapeutic effect across multiple pathological processes. Notably, the hematopoietic protection studies revealed that FAPM administration at 50 mg/kg provided 100% survival in mice subjected to 8.0 Gy total body irradiation and 60% survival at 8.5 Gy, with protection largely compromised at 9.0 Gy (10% survival) [2]. Following sublethal irradiation (6.5 Gy), FAPM treatment nearly doubled bone marrow nucleated cell counts and significantly improved clonogenic activity across granulocyte-macrophage, erythroid, and mixed lineages [2].

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Cascade

The primary molecular mechanism underlying FAPM's uterine relaxant effects involves modulation of phosphorylation dynamics within uterine smooth muscle cells. Our previous research identified FAPM as a potent activator of protein tyrosine phosphatases (PTPs), resulting in increased PTP activity and subsequent dephosphorylation of tyrosine kinases [1]. This activity is linked to FAPM's known function as a STAT3 activation inhibitor, with FAPM-induced suppression of STAT3 tyrosine phosphorylation reversible by sodium pervanadate (a PTP inhibitor) [1]. The signaling cascade involves PTP-mediated modulation of key contraction-associated proteins, ultimately leading to reduced myosin light chain (MLC₂₀) phosphorylation and decreased actin-myosin cross-bridge cycling.

The regulation of uterine contractility involves complex interplay between calcium signaling and calcium sensitivity pathways. In uterine smooth muscle, contractile activation traditionally follows a calcium-dependent pathway where elevated intracellular Ca²⁺ binds calmodulin, forming a complex that activates myosin light chain kinase (MLCK), which phosphorylates MLC₂₀ to initiate contraction [4]. Conversely, relaxation occurs through MLC₂₀ dephosphorylation by myosin light chain phosphatase (MLCP). FAPM appears to interface with this system through its effects on phosphorylation balance, potentially influencing both contractile apparatus sensitivity and calcium homeostasis mechanisms [1] [4].

G FAPM This compound (FAPM) PTPs PTP Activation FAPM->PTPs Relaxation Uterine Relaxation FAPM->Relaxation TK_dephos Tyrosine Kinase Dephosphorylation PTPs->TK_dephos STAT3 STAT3 Inhibition TK_dephos->STAT3 Ca_sens Calcium Sensitivity Modulation TK_dephos->Ca_sens MLCK MLCK Activity Ca_sens->MLCK MLC20_phos MLC20 Phosphorylation Ca_sens->MLC20_phos MLCK->MLC20_phos Contraction Uterine Contraction MLC20_phos->Contraction MLC20_phos->Relaxation Agonists Contractile Agonists (PGF2α, Oxytocin, Ach, KCl) Ca_influx Calcium Influx Agonists->Ca_influx Ca_influx->MLCK

Diagram 1: Molecular mechanism of this compound-mediated uterine relaxation. FAPM activates protein tyrosine phosphatases (PTPs), leading to dephosphorylation of tyrosine kinases and STAT3 inhibition. This modulates calcium sensitivity pathways, ultimately reducing MLC20 phosphorylation and uterine contraction while promoting relaxation.

Structure-Activity Relationship Analysis

The structural determinants of FAPM's uterine relaxant activity have been systematically investigated through analog studies, revealing critical molecular features required for efficacy. The core β-methoxyacrylates structure proves essential for pharmacological activity, with specific modifications significantly impacting potency [1]. Key findings from structure-activity relationship (SAR) analysis include:

  • The isopropyl group at O14-site is indispensable, as its removal (HTFAPM analog) reduces inhibition to merely 7.72±3.52% compared to FAPM's complete suppression of PGF₂α-induced contractions [1].
  • The methyl acrylate moiety is crucial, with hydrolysis to acrylic acid (FAPMA analog) diminishing activity to 6.84±3.11% of control levels [1].
  • The connection mode of benzyl and pyrimidine components significantly influences efficacy, with translocation of benzyl from O7-position to N9-position (IFAPM analog) reducing maximum inhibition to 42.15±4.49% [1].

These SAR findings highlight the structural specificity required for FAPM's uterine relaxant properties and provide guidance for future analog development aimed at optimizing therapeutic efficacy and pharmacokinetic parameters.

Detailed Research Protocols

Protocol 1: Ex Vivo Uterine Contraction Assay

Objective: To evaluate the inhibitory effects of FAPM on agonist-induced uterine contractions in isolated tissue preparations.

Materials and Reagents:

  • Animals: Female Wistar rats (230-270g)
  • Compounds: this compound (CAS RN: 229977-93-9; Molecular Formula: C₂₀H₂₁F₃N₂O₅; Molecular Weight: 426.39) [5]
  • Uterotonic Agonists: PGF₂α (450 nM working concentration), oxytocin (1 mU/mL), acetylcholine (0.25 μM), KCl (16 mM for rhythmic contractions, 40 mM for tetanic contractions) [1] [3]
  • Hormonal Priming: Diethylstilbestrol suspension (0.1 mg/kg, intraperitoneal injection 48 hours prior to experiment) [3]
  • Physiological Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6; pH 7.4) [3]
  • Equipment: Organ bath system with temperature control (37.2±0.5°C), oxygen delivery system (1-2 bubbles per second), force transducers, biological signal acquisition system [3]

Experimental Procedure:

  • Tissue Preparation: Sacrifice estrogen-primed rats by cervical dislocation, excise uterus through laparotomy, and place in Tyrode's solution. Carefully remove adhering connective and adipose tissues.
  • Tissue Mounting: Cut uterine horn along mesangial line and prepare muscle strips (approximately 2×10 mm). Ligate both ends and mount in organ baths containing 5mL oxygenated Tyrode's solution at 37.2±0.5°C.
  • Equilibration: Apply 1g resting tension and equilibrate for 20-30 minutes with 2-3 solution changes. Maintain tension for additional 30-60 minutes until regular contraction waveforms establish.
  • Viability Assessment: Challenge tissues with 40mM KCl for 10 minutes to evaluate contractile capability. Relax and wash tissues 2-3 times with Tyrode's solution, then re-equilibrate for 30 minutes.
  • Baseline Recording: Record stable contraction patterns for at least 20 minutes to establish baseline activity.
  • Agonist Challenge: Apply specific contractile agonist (PGF₂α, oxytocin, acetylcholine, or KCl) at predetermined concentrations.
  • FAPM Administration: Using cumulative dosing protocol, administer FAPM (5μL increments) from low to high concentrations (0.625-10 μmol/L final bath concentration).
  • Data Collection: Record changes in contraction parameters (tension, amplitude, frequency, AUC) for each concentration.
  • Data Analysis: Express contractions as percentage of agonist-only response. Calculate pD₂ values (-log₁₀ of half-maximal inhibitory concentration) using sigmoidal curve fitting.

Quality Control Measures:

  • Include vehicle control groups to account for solvent effects
  • Randomize treatment order to minimize sequence effects
  • Use tissues from multiple animals to account for biological variability (recommended n≥6 per group)
  • Maintain strict temperature control throughout experiment
Protocol 2: In Vivo Writhing Test for Analgesic Activity

Objective: To evaluate the antinociceptive effects of FAPM in a model of uterine pain.

Materials and Reagents:

  • Animals: Female mice (18-22g)
  • Test Compound: this compound (prepare fresh in appropriate vehicle)
  • Nociceptive Agents: Acetic acid (0.6% solution for general nociception), PGF₂α (for uterine-specific pain)
  • Dosing: FAPM at 50, 100, and 200 mg/kg doses [1]

Experimental Procedure:

  • Animal Grouping: Randomly assign mice to experimental groups (n=8-10 per group).
  • Pretreatment: Administer FAPM or vehicle control via appropriate route (intraperitoneal recommended) 30 minutes prior to nociceptive challenge.
  • Nociceptive Challenge: Inject acetic acid (0.6%, 10mL/kg i.p.) or PGF₂α (uterine-specific dose) to induce writhing response.
  • Behavioral Observation: Place mice individually in observation chambers immediately after nociceptive challenge.
  • Data Recording: Count abdominal constrictions (characteristic stretching movements) for 20 minutes post-challenge.
  • Latency Measurement: Record time to first writhing episode.
  • Data Analysis: Calculate percentage reduction in writhing episodes compared to vehicle control. Perform statistical analysis using appropriate tests (one-way ANOVA with post-hoc comparisons).

Experimental Endpoints:

  • Number of abdominal constrictions in observation period
  • Latency to first writhing episode
  • Percentage inhibition compared to control group

Discussion and Future Research Directions

The comprehensive pharmacological profile of FAPM positions it as a promising candidate for therapeutic development in uterine hypercontractility disorders. Its multimodal mechanism—encompassing PTP activation, calcium sensitivity modulation, and broad-spectrum inhibition of diverse contractile pathways—suggests potential advantages over single-pathway inhibitors. The convergence of evidence from ex vivo, in vivo, and molecular studies provides strong rationale for continued investigation.

Future research should prioritize mechanistic elucidation of the precise molecular events linking PTP activation to reduced MLC₂₀ phosphorylation. While current evidence demonstrates FAPM's ability to decrease PGF₂α-induced MLC₂₀ phosphorylation in a dose-dependent manner [1], the intermediary signaling components require further characterization. Additionally, pharmacokinetic studies examining tissue distribution, metabolism, and elimination pathways would facilitate therapeutic translation. The therapeutic window also warrants careful investigation, particularly given FAPM's known mitochondrial complex III inhibition at higher concentrations [6].

The hematoprotective properties of FAPM [2] suggest potential applications beyond uterine relaxation, particularly in contexts where radiation-induced hematopoietic injury presents clinical challenges. The observed protection of hematopoietic stem and progenitor cells through modulation of p53-PUMA apoptotic pathways indicates a broader pharmacological profile than initially recognized. This cross-therapeutic potential merits dedicated investigation through appropriately designed efficacy and safety studies.

References

Fluacrypyrim solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Solubility Profile

The table below summarizes the key properties of fluacrypyrim that are critical for understanding its solubility behavior [1] [2].

Property Value Condition / Notes
Water Solubility 0.344 mg/L (≈ 0.000344 g/L) 20 °C, pH 7 [1]
0.000344 g/L 20 °C, pH 6.8 [2]
Log P (Octanol-water) 4.5 Indicates high lipophilicity [1]
Vapour Pressure 0.006 mPa 20 °C, indicates low volatility [1]
Molecular Weight 426.39 g/mol [1]
Physical State White powder [1]

Strategies for Enhancing Solubility & Formulation

To overcome the significant aqueous solubility challenges, you can explore the following formulation strategies, which are common in agrochemical and pharmaceutical research:

  • Use of Co-solvents: this compound shows high solubility in several organic solvents. Utilizing co-solvents like acetone (278 g/L), xylene (119 g/L), or methanol (27.1 g/L) in your experimental aqueous solutions can dramatically improve dissolution [1].
  • Surfactant and Emulsifier Systems: Since this compound is commercially supplied as an emulsifiable concentrate, incorporating non-ionic surfactants (e.g., polysorbates/Tweens, sorbitan esters/Spans) can aid in forming stable microemulsions or suspensions when diluted in aqueous systems [1].
  • Solid Dispersion Techniques: Creating solid dispersions with polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can help in reducing crystal size and improving the wetting and dissolution rate of the compound in aqueous media.

Analytical Method for Quantification

For accurate quantification of this compound in your solubility experiments or biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended method. Below is a detailed protocol adapted from a multiresidue pesticide analysis in urine, which can be modified for your specific needs [3].

Workflow of the Scaled-Down QuEChERS and LC-MS/MS Analysis

G cluster_LC LC-MS/MS Conditions Start Start: Urine Sample (100 µL) Step1 Extraction: Add 400 µL ACN 40 mg MgSO₄, 10 mg NaCl Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Analysis Step4->Step5 LC1 Column: C18 LC2 Mobile Phase: MeOH/H₂O or ACN/H₂O with modifiers LC3 Ionization: ESI Positive/Negative switching LC4 Detection: Scheduled MRM

Materials and Reagents

  • Analytical Standard: this compound solution in methanol (e.g., 100 µg/mL) [4].
  • Extraction Solvent: Acetonitrile (LC-MS grade).
  • Partitioning Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
  • Equipment: LC-MS/MS system with electrospray ionization (ESI), vortex mixer, centrifuge, analytical balance.

Detailed Procedure

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of your aqueous test solution or matrix.
  • Extraction: Add 400 µL of acetonitrile. Then, add the salt mixture (40 mg of MgSO₄ and 10 mg of NaCl) to induce phase separation.
  • Partitioning: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000-14,000 rpm) for 5 minutes.
  • Analysis: Collect the supernatant (organic layer) for direct injection into the LC-MS/MS system.
  • LC-MS/MS Parameters:
    • Chromatography: Use a reverse-phase C18 column. A gradient elution with water and methanol (or acetonitrile), both containing a volatile modifier like 0.1% formic acid or 5mM ammonium acetate, is typical.
    • Mass Spectrometry: Operate in scheduled Multiple Reaction Monitoring (MRM) mode with fast positive/negative ion switching. You will need to optimize the specific precursor ion > product ion transitions for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so insoluble in water? Its high lipophilicity, indicated by a Log P of 4.5, is the primary reason. The molecular structure, which includes aromatic rings and trifluoromethyl groups, makes it strongly hydrophobic [1].

Q2: What is the stability of this compound in solution? Store standard solutions in methanol at room temperature (20-25°C) as indicated by one supplier [4]. It is stable under neutral conditions but undergoes aqueous photolysis with a half-life (DT₅₀) of 26 days at pH 7, meaning it will degrade slowly when exposed to light in water [1].

Q3: My solution of this compound in an aqueous buffer is precipitating. What should I do? This is expected given its low solubility. Consider:

  • Re-formulating: Use a water-miscible co-solvent like acetone or a small amount of DMSO.
  • Creating a stock solution: First, dissolve this compound in a pure organic solvent like acetonitrile to create a concentrated stock (e.g., 1000 µg/mL), then add small aliquots to your aqueous buffer while vortexing to create a saturated solution for testing.

Important Note on Data Recency

References

Fluacrypyrim: Mode of Action and Classification

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the definitive mode of action (MoA) and classification of fluacrypyrim?

This compound's primary mode of action is well-defined. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20C compound [1]. Its target site is the mitochondrial electron transport chain, specifically Complex III at the Qo site (the ubiquinol oxidation site) [1]. This action disrupt cellular respiration, leading to energy depletion and death in target mites.

The table below summarizes its classification for easy reference in resistance management strategies.

Property Classification
IRAC Main Group 20: Mitochondrial complex III electron transport inhibitors [1]
IRAC Sub-Group 20C [1]
Chemical Group Methoxyacrylate strobilurin analog [1]
Primary Target Site Mitochondrial complex III at the Qo site [1]

Resistance Mechanisms and Cross-Resistance

Q: What are the known resistance mechanisms to this compound, and is cross-resistance a concern?

Resistance to acaricides like this compound is a significant research and practical concern. The primary resistance mechanism involves target-site mutations.

  • Confirmed Resistance Mechanism: A key study on Tetranychus urticae (two-spotted spider mite) demonstrated that resistance to this compound can be inherited as a monogenic, autosomal, highly dominant trait [2]. This finding is critical for understanding how resistance can spread rapidly through a population.
  • Cross-Resistance Concerns: The same study investigated the potential for cross-resistance with other Complex III inhibitors. It found that while certain mutations in the cytochrome b gene (which encodes the Qo site) confer strong cross-resistance between bifenazate and acequinocyl, this was not the case for this compound [2]. Resistance to this compound showed no correlation with the cytochrome b genotype, indicating that its specific resistance mechanism is distinct from the maternally inherited resistance seen with bifenazate and acequinocyl [2].

The relationship between these acaricides and their resistance mechanisms can be visualized as follows:

G cluster_Resistance Resistance Mechanisms MoA Mitochondrial Complex III Inhibition at Qo Site Bifenazate Bifenazate MoA->Bifenazate Target-Site Action Acequinocyl Acequinocyl MoA->Acequinocyl Target-Site Action This compound This compound MoA->this compound Target-Site Action Mutations Mutations in Cytochrome b Gene Mutations->Bifenazate Confers Mutations->Acequinocyl Confers Cross-Resistance Monogenic Monogenic Autosomal Dominant Trait Monogenic->this compound Confers Resistance

Resistance Management Strategies (IRM)

Q: What are the evidence-based resistance management strategies for this compound?

Effective Insecticide Resistance Management (IRM) is vital to prolong the lifespan of valuable acaricides like this compound. The core principle, as outlined by IRAC, is to minimize selection pressure by avoiding repeated use of compounds from the same MoA group on successive pest generations [3] [4].

The following workflow provides a practical, step-by-step guide for implementing a resistance management program in a research or field setting:

G Start Start: Develop IRM Plan Step1 1. Identify MoA Group (Confirm this compound is IRAC Group 20C) Start->Step1 Step2 2. Plan MoA Rotation (Select alternates from different IRAC Groups) Step1->Step2 Step3 3. Avoid Tank Mixtures (Do not mix same MoA products) Step2->Step3 Step4 4. Monitor Efficacy (Use bioassays and field scouting) Step3->Step4 Decision Control Failure? Step4->Decision Decision->Step2 No Action Do NOT re-treat with same MoA Switch to a different MoA group Decision->Action Yes End Sustain Product Efficacy Action->End

Key Operational Procedures for Researchers and Growers [4]:

  • Never rely on a single pesticide class. Integrate chemical control with other methods.
  • Always use pesticides at recommended rates with thorough coverage.
  • Alternate different MoA groups. When multiple pest generations occur, ensure you rotate to a compound with a different IRAC group code.
  • Avoid tank mixtures of products that share the same mode of action.
  • If control fails, do not re-treat with a chemical from the same MoA group.

Experimental Protocol: Monitoring Resistance

Q: What is a detailed methodology for investigating this compound resistance in mite populations?

This protocol outlines a standard leaf-disc bioassay method, adapted from published research, for assessing resistance in Tetranychus urticae.

Objective: To determine the LC₅₀ (Lethal Concentration that kills 50%) of this compound for a field-collected mite population and compare it to a known susceptible strain.

Materials:

  • Acaricides: Technical grade this compound.
  • Solvents: Acetone or other suitable solvent for serial dilution.
  • Mite Populations: A susceptible reference strain (e.g., from a reputable institute) and the field-collected strain(s) under investigation.
  • Bioassay Arenas: Leaf discs (e.g., bean, ~2.5 cm diameter) placed on water-saturated cotton in Petri dishes.
  • Application Equipment: Potter spray tower or micro-applicator for precise, even coating.
  • Environmental Chamber: Maintained at standard conditions (e.g., 25 ± 1°C, 60% RH, 16:8 L:D).

Procedure:

  • Preparation of Dilutions: Prepare a serial dilution of this compound in solvent, typically creating 5-7 concentrations. A solvent-only control is essential.
  • Population Establishment: Gently transfer adult female mites (20-30 per replicate) onto the leaf disc arenas using a fine brush. Allow them to acclimatize.
  • Application: Treat the leaf discs (with mites) using the spray tower to ensure a consistent deposit. The control should be treated with solvent only.
  • Incubation and Assessment: Place the treated arenas in the environmental chamber. Assess mite mortality after 24, 48, and 72 hours. Mortality is often defined as the inability to move when prodded.
  • Data Analysis:
    • Record the number of dead and alive mites for each concentration.
    • Use statistical software (e.g., R, PoloPlus) to perform probit analysis on the mortality data.
    • Calculate the LC₅₀ values and their 95% confidence intervals for both the susceptible and field populations.
    • Compute the Resistance Ratio (RR) = LC₅₀ (Field Strain) / LC₅₀ (Susceptible Strain). An RR significantly greater than 1 indicates resistance.

References

optimizing Fluacrypyrim dose for minimal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim: Core Properties & Data

For a quick reference, here are the key physicochemical and toxicological properties of this compound [1].

Property Value / Description
IUPAC Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
CAS RN 229977-93-9 [1] [2]
Molecular Formula C₂₀H₂₁F₃N₂O₅ [1] [2]
Molecular Mass 426.39 g/mol [1] [2]
Mode of Action Mitochondrial complex III electron transport inhibitor (at Qo site) [1].
Water Solubility 0.344 mg/L (at 20 °C, pH 7), classified as low [1].
Log P 4.5, indicating high lipophilicity [1].
Vapour Pressure 0.006 mPa (at 20 °C), indicating low volatility [1].
Acute Toxicity (Mammals) Generally low level of toxicity [1]. Classified as Harmful (H302, H312, H332) in solution form [2].
Ecotoxicity Moderate to high toxicity to most aquatic species, earthworms, and birds; not particularly toxic to honeybees [1].

Experimental Protocol: Investigating Uterine Relaxant Effects

A 2017 study explored this compound's (FAPM) potential as a uterine relaxant, providing a detailed methodology for in vitro and in vivo assays relevant to drug development [3]. The following diagram outlines the experimental workflow.

G Start Start: Isolated Rat Uterine Horn A1 Stimulate with Contractile Agonist (PGF2α, Oxytocin, etc.) Start->A1 B1 PGF2α-Induced Writhing Test in Mice Start->B1 C1 Structure-Activity Relationship (SAR) Start->C1 A2 Establish Stable Contraction Baseline A1->A2 A3 Cumulative Application of FAPM (0.625 - 10 μmol/L) A2->A3 A4 Measure Inhibition of Amplitude & Frequency A3->A4 A5 In Vitro Result: FAPM induced complete (100%) relaxation A4->A5 B2 Administer FAPM (50, 100, 200 mg/kg) B1->B2 B3 Measure Abdominal Constrictions and Latency Time B2->B3 B4 In Vivo Result: FAPM showed dose-dependent antinociceptive effect B3->B4 C2 Test FAPM Analogues (HTFAPM, FAPMA, IFAPM) C1->C2 C3 SAR Result: β-methoxyacrylates structure is critical for activity C2->C3

Objective: To evaluate the inhibitory effect of this compound (FAPM) on agonist-induced uterine contractions and assess its analgesic and anti-inflammatory potential [3].

Materials and Reagents
  • Test Compound: this compound (FAPM). A solution was prepared, and the structure was confirmed to be the active E-isomer [1] [3].
  • Animals: Adult female Sprague-Dawley rats and ICR mice.
  • Agonists: Prostaglandin F2α (PGF2α), Oxytocin, Acetylcholine, high-K+ solution.
  • Key Reagents: Antibodies for phosphorylated Myosin Light Chain (MLC₂₀) for western blot analysis.
In Vitro Methodology (Uterine Contraction)
  • Tissue Preparation: Uterine horns were isolated from rats and mounted in organ baths containing oxygenated physiological solution.
  • Induction of Contraction: Tissues were stimulated with a specific agonist:
    • PGF2α (450 nM)
    • Oxytocin (1 mU/mL)
    • Acetylcholine (0.25 μM)
    • KCl (16 mM)
  • Compound Application: After establishing stable contractions, FAPM was cumulatively applied (0.625 to 10 μmol/L).
  • Data Analysis: Contractions were measured as the Area Under the Curve (AUC). The pD₂ value (-logEC₅₀) was calculated from the dose-response curve. For oxytocin, Schild plot analysis was performed to determine the mechanism of antagonism [3].
In Vivo Methodology (Analgesic & Anti-inflammatory Effects)
  • Acetic Acid-Induced Writhing Test: Mice were administered FAPM (50, 100, 200 mg/kg) before an intraperitoneal injection of acetic acid. The number of abdominal constrictions was recorded.
  • Anti-inflammatory Tests:
    • Xylene-induced ear edema in mice.
    • Carrageenan-induced paw edema in rats. Animals were pre-treated with FAPM, and edema inhibition was measured [3].
Ex Vivo Analysis (MLC₂₀ Phosphorylation)
  • Rat myometrial tissues were treated with PGF2α in the presence or absence of FAPM (2.5, 5, 10 μM). Proteins were extracted, and the level of MLC₂₀ phosphorylation was detected via western blotting to investigate the molecular mechanism [3].

Safety & Handling Guidelines

This compound requires careful handling. The following data is based on a certified reference material solution in acetonitrile [2].

Aspect Guidelines
Hazard Statements Highly flammable liquid and vapour (H225). Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Causes serious eye irritation (H319) [2].

| Personal Protection | Gloves & Suit: Chemical-resistant gloves and protective clothing. Eye/Face Protection: Face shield and safety glasses. Respiratory Protection: Use in well-ventilated area. If ventilation is inadequate, use a full-face respirator with appropriate cartridges or a supplied-air respirator [2]. | | Safe Storage | Store in a cool place (recommended 2-8 °C). Keep container tightly closed and upright. Keep away from heat and ignition sources [2]. | | First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases, consult a physician [2]. |

Troubleshooting & FAQ Guide

This guide addresses potential issues based on the compound's properties and the cited research.

Q1: The compound appears to have low solubility in my aqueous buffer. How can I prepare a stock solution for in vitro assays?

  • Cause: this compound has very low water solubility (0.344 mg/L) [1].
  • Solution: Prepare a concentrated stock solution in a suitable organic solvent like acetone, methanol, or dimethyl sulfoxide (DMSO), and then dilute it in the assay buffer. The final solvent concentration should be non-toxic to cells or tissues. Acetonitrile was used as a solvent for a certified reference material [2].

Q2: Our in vivo studies require a formulation for oral or intraperitoneal administration. What are the considerations?

  • Considerations: The cited research administered FAPM to mice at 50-200 mg/kg, indicating it is feasible [3]. For a compound with low water solubility, use suspending agents like carboxymethyl cellulose or surfactants like Tween-80 to create a homogeneous suspension. Always include a vehicle control group.

Q3: The experimental results are inconsistent with the expected mechanism. What could be wrong?

  • Potential Cause 1 (Purity): Ensure compound purity and stability. Use certified reference materials when possible and store the compound appropriately (2-8 °C) [2].
  • Potential Cause 2 (Isomerism): this compound exhibits geometric (E/Z) isomerism, and the E-isomer is the predominant and biologically active form [1]. Confirm the isomeric composition of your sample.
  • Potential Cause 3 (Assay Conditions): The mechanism involves mitochondrial complex III inhibition in pests [1] and protein tyrosine phosphatase (PTP) activation in mammalian cells [3]. Ensure your assay conditions are optimized for the specific biological context.

References

reducing Fluacrypyrim aquatic environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile of Fluacrypyrim

The table below summarizes the available quantitative data on this compound's environmental fate, which is crucial for understanding its potential impact on aquatic systems [1].

Property Value Classification / Implication
Water Solubility (at 20°C, pH 7) 0.344 mg/L Low
Octanol-Water Partition Coefficient (Log P) 4.5 High (Suggests potential to bioaccumulate)
Vapour Pressure (at 20°C) 0.006 mPa Low volatility
Aqueous Photolysis DT₅₀ (at pH 7) 26 days Slow degradation in water by light
General Aquatic Toxicity Moderate to High Toxic to most aquatic organisms
Soil Persistence Little data available -
Persistence in Aquatic Systems Can be persistent -

A Strategy for Mitigating Pollutant Impact

While direct methods for this compound remediation are not well-documented in the search results, a recent 2025 study explored a novel microbial bioremediation process that effectively breaks down various Persistent Organic Pollutants (POPs) from plant tissues in aquatic environments [2] [3]. This method is highly relevant as it transforms polluted biomass into a useful product.

The core of this method is a microbial fermentation process that degrades pollutants. The following workflow outlines the key steps and the microbial consortia involved.

cluster_microbes Key Microbial Consortia Start Start: Polluted Plant Biomass Step1 Fermentation Initiation (Submerge biomass in water) Start->Step1 Step2 Microbial Consortium Development (Anaerobic conditions established in <2 days) Step1->Step2 Step3 Pollutant Degradation & Metabolism Step2->Step3 Bacteria Bacterial Communities: - Alcaligenes parafaecalis - Microvirgula curvata - Pseudomonas phenolilytica - Delftia acidovorans Step2->Bacteria Fungi Fungal/Yeast Communities: - Aspergillus fumigatus - Scedosporium minutisporum Step2->Fungi Step4 Fertilizer Production (After ~1 month) Step3->Step4 Result Outcome: Safe Liquid Fertilizer (POPs reduced by 87-95%) Step4->Result

Key Experimental Protocol [2] [3]:

  • Feedstock Preparation: Use plant biomass (e.g., common reed Phragmites australis or common nettle) that has sequestered POPs from a water system. Aerial parts are cut and used directly.
  • Fermentation Setup: The plant tissues are submerged in water and left to ferment for approximately one month. The establishment of an anaerobic environment is a critical success factor.
  • Process Monitoring: The microbial consortium naturally develops. This community is characterized by:
    • Anaerobic bacteria with cellulolytic activity (able to break down plant cell walls) and the ability to metabolize POPs.
    • Fungal species that also contribute to the breakdown process.
  • Outcome Validation: The process is considered successful when mass spectrometry analysis shows a reduction of 87% to 95% in the concentration of the original POPs.

Troubleshooting & FAQs

This section addresses potential questions based on the provided information and general principles.

Q1: What is the primary ecological concern when using this compound? Its persistence and toxicity in aquatic systems are the main concerns [1]. Due to its low solubility and high log P, it can persist in water and sediments, posing a moderate to high risk to aquatic life. It is classified as a "forever chemical" under a specific rule set due to its high aquatic toxicity [1].

Q2: Are there any proven methods to break down this compound in water? The search results indicate that aqueous photolysis (breakdown by light) is a known degradation pathway, but it is a slow process with a half-life of 26 days [1]. The microbial bioremediation method described above has proven highly effective for a range of POPs and could be a promising area for future research specific to this compound.

Q3: Why might a microbial approach be effective for mitigating pesticide impact? Microbes possess diverse enzymatic machinery that can metabolize complex synthetic molecules. The success of the fermentation process demonstrates that a specifically developed microbial consortium can efficiently degrade a wide spectrum of persistent pollutants, transforming a waste problem into a valuable agricultural product [2] [3].

A Final Note for Researchers

The experimental data on this compound's environmental impact is currently limited. Your research could make a significant contribution by:

  • Investigating the specific metabolites formed during its degradation.
  • Isolating and identifying the specific microbes capable of utilizing this compound as a carbon or energy source.
  • Testing the efficacy of the described fermentation process on plant biomass contaminated specifically with this compound.

References

Fluacrypyrim analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Fluacrypyrim

The following table summarizes key parameters from validated methods for determining this compound residues in various food matrices [1].

Parameter Method Details
Analytical Technique Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) detection [1]
Sample Matrices Fruits and beverages [1]
Extraction Solvent Ethyl acetate-cyclohexane (1:1, v/v) [1]
Clean-up Method Gel Permeation Chromatography (GPC) [1]
Column BEH C18 (50 mm x 2.1 mm, 1.7 µm) [1]
Mobile Phase Water-acetonitrile (3:7, v/v) [1]
Flow Rate 0.3 mL/min [1]
Detection Wavelength 251 nm [1]
Linear Range 0.05 - 2 mg/L for both fluoxastrobin and this compound [1]
Limit of Detection (LOD) ≤ 6 µg/kg [1]
Limit of Quantification (LOQ) ≤ 20 µg/kg [1]
Recovery Range 82.60% - 101.11% (at spiked levels of 0.01, 0.05, 0.1 mg/kg) [1]
Relative Standard Deviation (RSD) 5.4% - 15.3% [1]

Workflow for Residue Analysis

The diagram below outlines the general sample preparation and analysis workflow based on the method described above [1].

G Sample Sample Ultrasonic Extraction with\nEthyl Acetate-Cyclohexane Ultrasonic Extraction with Ethyl Acetate-Cyclohexane Sample->Ultrasonic Extraction with\nEthyl Acetate-Cyclohexane End End Clean-up via\nGel Permeation Chromatography (GPC) Clean-up via Gel Permeation Chromatography (GPC) Ultrasonic Extraction with\nEthyl Acetate-Cyclohexane->Clean-up via\nGel Permeation Chromatography (GPC) Analysis by\nUPLC-PDA Analysis by UPLC-PDA Clean-up via\nGel Permeation Chromatography (GPC)->Analysis by\nUPLC-PDA Quantification by\nExternal Standard Method Quantification by External Standard Method Analysis by\nUPLC-PDA->Quantification by\nExternal Standard Method Quantification by\nExternal Standard Method->End

Modern Multiresidue Method Context

While not specific to this compound, modern multi-residue analysis approaches offer valuable context for developing robust methods. Key considerations include:

  • Sample Preparation for Complex Matrices: For fatty samples (like mealworms with 21.9% fat content), effective fat removal is critical. Acetonitrile-hexane partitioning is highly effective, with three rounds of partitioning achieving excellent recovery (70-120%) and precision (RSD ≤20%) for over 83% of 353 target pesticides [2].
  • QuEChERS for Water Samples: A QuEChERS-based extraction is effective for polar fungicides in surface water. Using 1% formic acid in acetonitrile and a salts packet, this method can achieve recovery rates of 90-110% for similar compounds [3].
  • Advanced Instrumentation: Using techniques like UHPLC-QTOF (Quadrupole Time-of-Flight) allows for simultaneous analysis of hundreds of pesticide residues with high mass accuracy, which is beneficial for non-targeted screening and confirming identities [4].

References

Fluacrypyrim Fundamentals & Combination Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the core chemical and biological properties of fluacrypyrim that I need to know for experimental design?

This compound is a strobilurin-class acaricide. Its key properties for experimental design are summarized in the table below [1].

Property Details
IUPAC Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
Mode of Action Mitochondrial complex III electron transport inhibitor at the Qo site [1]
Primary Target Spider mites at all growth stages [1]
Water Solubility 0.344 mg/L (at 20°C, pH 7), classified as low [1]
Octanol-Water Partition Coeff. (Log P) 4.5, classified as high [1]
Vapour Pressure 0.006 mPa (at 20°C), classified as low volatility [1]
Acute Toxicity (Mammals) Low level of toxicity [1]
Toxicity to Non-Targets Moderate to high toxicity to most aquatic species; not particularly toxic to honeybees [1]

Q2: What is the strategic rationale for pursuing combination therapies with this compound?

Combining active ingredients is a cornerstone of modern pest and disease management. The primary goals are:

  • Resistance Management: Using compounds with different modes of action slows the development of resistance in pest populations [2].
  • Enhanced Efficacy: Combinations can provide more robust and consistent control across different climatic conditions and pathogen pressures [2].
  • Broad-Spectrum Activity: A combination can control multiple types of pests (e.g., mites and fungi) simultaneously, simplifying crop protection programs.

Most commercially successful drug combinations in oncology, for example, exhibit additive efficacy rather than true synergy. This means the combined effect is equal to the sum of the individual drug effects. An additive effect from highly active agents is often more valuable than a synergistic effect between weaker drugs [3]. This principle is directly applicable to agricultural chemistry.

Q3: What computational and experimental frameworks can I use to screen for synergistic combinations?

A systematic workflow is recommended to efficiently identify promising combinations, moving from in silico prediction to experimental validation.

Start Start: Define Combination Goal Data_Input Data Input & Feature Extraction Start->Data_Input In_Silico_Screen In-Silico Screening Data_Input->In_Silico_Screen Uses multi-omics data (genomics, proteomics, etc.) Exp_Validation Experimental Validation In_Silico_Screen->Exp_Validation Tests predicted synergistic pairs Analysis Data Analysis & Decision Exp_Validation->Analysis Generates dose-response data Analysis->Start Iterative refinement

Computational Prediction: AI and machine learning models can analyze multi-omics data (e.g., genomic, proteomic) and chemical structures to predict synergistic pairs, drastically reducing the number of combinations needing physical testing [4]. Key models include:

  • DeepSynergy: Integrates chemical structures and genomic information to predict drug synergy with high accuracy (AUC up to 0.90) [4].
  • AuDNNsynergy: Another deep learning model that leverages multi-omics data for prediction [4].

Experimental Validation: For predicted combinations, you must determine the Combination Index (CI) and Bliss Synergy Score (S).

  • Combination Index (CI): CI = (CA,x/ICx,A) + (CB,x/ICx,B). Where CA,x and CB,x are the concentrations of drug A and B in combination that produce effect x, and ICx,A and ICx,B are the concentrations for the same effect alone [4].
    • CI < 1 indicates synergy.
    • CI = 1 indicates an additive effect.
    • CI > 1 indicates antagonism.
  • Bliss Independence (BI) Score: S = EA+B - (EA + EB). Where EA+B is the combined effect, and EA and EB are the individual effects [4].
    • S > 0 indicates synergy.
    • S = 0 indicates an additive effect (Bliss independence).
    • S < 0 indicates antagonism.

Advanced Protocols & Analytical Methods

Q4: What is a detailed protocol for analyzing this compound and its potential combination partners in biological samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for multi-residue analysis. Below is a validated workflow for quantifying pesticides in urine, which can be adapted for other matrices like plant or insect tissues [5].

Sample_Prep Sample Preparation (QuEChERS) LC_Separation LC Separation Sample_Prep->LC_Separation a1 1. Aliquot 100 µL sample MS_Detection MS Detection & Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis c1 Ionization: High-speed positive/negative ESI switching a2 2. Add 400 µL ACN (ice bath to manage heat) a3 3. Add salts: 40 mg MgSO₄, 10 mg NaCl a4 4. Vortex & Centrifuge a5 5. Collect supernatant (no cleanup required) c2 Acquisition: Scheduled MRM (260 pesticides in 15 min) c3 LOQ: 10 ng/mL for each pesticide

Key Method Parameters [5]:

  • Extraction: The scaled-down QuEChERS Method A (non-buffered) showed the best average recovery of 92.3%.
  • Chromatography: Requires a C18 column and a gradient of water/methanol or water/acetonitrile with modifiers like formic acid or ammonium acetate.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) with fast positive/negative switching.
    • Acquisition: Scheduled Multiple Reaction Monitoring (MRM) is essential for monitoring hundreds of compounds simultaneously in a short run time (e.g., 15 minutes).
    • Performance: This method has been validated for 260 pesticides with a Limit of Quantification (LOQ) of 10 ng/mL, ensuring high sensitivity for your studies.

Troubleshooting Common Experimental Issues

Q5: I am encountering low biological activity in my new this compound analogues. What structural optimizations are promising?

Recent research on phenyl methoxyacrylates containing 2-alkenylthiopyrimidine provides a clear roadmap. Introducing specific substituents can dramatically enhance acaricidal activity [6].

Substituent (R¹) Substituent (R²) Relative Activity & Notes
CHF₂ 4,4-difluorobut-3-enyl Baseline lead activity (∼90% control at 500 mg/L) [6]
CF₃ 4,4-difluorobut-3-enyl Inactive at 500 mg/L, highlighting R¹ group sensitivity [6]
CHF₂ Allyl High activity, comparable to this compound at 20 mg/L [6]
CHF₂ 3,3-Dichloroallyl Highest activity, twice as active as this compound; compound 4j identified as top performer [6]
CHF₂ 2-Chloroallyl Moderate activity [6]
CHF₂ 3-Chloroallyl Lower activity [6]

Key Findings: The optimal activity was achieved with R¹ = CHF₂ and R² = 3,3-dichloroallyl (compound 4j). This compound exhibited larvicidal and ovicidal activity nearly twice that of this compound in greenhouse tests and also showed low acute toxicity to mammals, birds, and honeybees [6].

Q6: My analytical results are inconsistent, with poor recovery or matrix effects. How can I resolve this?

This is a common challenge in multi-residue analysis. Follow this troubleshooting guide.

Problem Potential Cause Recommended Solution
Low Recovery Degradation during extraction; inefficient partitioning Use an ice bath during the salt-addition step of QuEChERS to prevent heat degradation [5].
High Matrix Effects Co-extraction of interfering compounds from a complex sample matrix. The selected QuEChERS Method A (non-buffered) has been shown to produce a "soft" matrix effect for 75.4% of pesticides [5]. Use matrix-matched calibration standards for accurate quantification.
Poor Chromatography Column degradation; inappropriate mobile phase. Ensure LC system is well-maintained. Re-calibrate the MS/MS system and verify MRM transitions for all target compounds, especially when switching ionization modes [5].

References

handling and storage guidelines for Fluacrypyrim

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Guidelines

For researchers working with Fluacrypyrim, adhering to the following safety and storage protocols is essential. The information below is synthesized from chemical databases and supplier documentation [1] [2].

Aspect Guidelines
Physical State White powder [1]
Storage Condition Refrigeration (0-5 °C); supplied solutions should be stored in a tightly closed container [2].
Solubility Low in water (0.344 mg/L at 20°C); high in organic solvents (e.g., 278,000 mg/L in acetone) [1].
Melting Point 108 °C [1]
Vapour Pressure 0.006 mPa at 20 °C (Low volatility) [1]
Hazard & Safety Precautions
Hazard Statements: Highly flammable liquid and vapour; toxic if swallowed or in contact with skin; harmful if inhaled; causes damage to organs; irritating to skin and eyes [2].

| Precautionary Measures:

  • Personal Protection: Wear protective gloves, eye protection, and use respiratory protection if ventilation is inadequate. Use a full-face respirator for airborne concentrations [2].
  • Handling: Use only in a well-ventilated area, and only by persons trained in safe chemical handling. Do not get on skin, in eyes, or on clothing. Wash hands thoroughly after handling [2].
  • In Case of Exposure:
    • Eye contact: Immediately flush with plenty of water for at least 15 minutes [2].
    • Skin contact: Immediately wash skin with soap and plenty of water [2].
    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound? It is a mitochondrial complex III electron transport inhibitor, acting at the Qo site. This activity is characteristic of strobilurin-type compounds [1].

Q2: Are there any specific stability concerns for preparing spray-dried formulations? While not specific to this compound, research on spray-dried amorphous solid dispersions (ASDs) shows that the choice of spray nozzle and solvent can critically impact physical stability. Using a three-fluid nozzle (3FN) with incompatible solvents (e.g., water and acetone) can lead to inhomogeneous drug-polymer mixing, which significantly reduces storage stability and promotes crystallization. For stable formulations, ensure sufficient miscibility of solvents used in a 3FN system [3].

Q3: What is the significance of this compound in current research beyond its agrochemical use? Emerging peer-reviewed studies highlight a novel pharmacological application. A 2024 study indicates that this compound acts as a potent inhibitor of the STAT3 signaling pathway and demonstrates protective effects on hematopoietic stem and progenitor cells (HSPCs) against ionizing radiation. The proposed mechanism involves the suppression of the p53-PUMA pathway, reducing apoptosis in HSPCs [4]. This makes it a compound of interest for investigating treatments for hematopoietic-acute radiation syndrome (H-ARS).

Troubleshooting Guide for Common Scenarios

Here are solutions to potential issues researchers might face:

Scenario Possible Cause Suggested Solution
Precipitation in solution Solvent incompatibility; solution is too cold. Ensure use of correct solvent (e.g., methanol, acetonitrile). Pre-warm the vial to room temperature and ensure storage at recommended refrigerated temperature (not frozen) [5] [2].
Unexpected low bioactivity in cell-based assays Compound degradation; incorrect dosage. Verify the integrity of the stock solution and prepare fresh dilutions. For hematopoietic injury models, consult the recent study where a dosage of 50 mg/kg was effective in promoting mouse survival after irradiation [4].
Need for experimental workflow New research application. The diagram below outlines a basic workflow based on the 2024 study for evaluating this compound's radioprotective effects [4].

Below is an experimental workflow derived from a recent study investigating the radioprotective effects of this compound [4].

G Start Start Experiment AnimalPrep Animal Model Preparation (e.g., Mice) Start->AnimalPrep Grouping Randomized Grouping (Control vs. Treatment) AnimalPrep->Grouping FAPM_Inj FAPM Administration (e.g., 50 mg/kg, i.p.) Grouping->FAPM_Inj Irradiation Total Body Irradiation (Sublethal/Lethal Dose) FAPM_Inj->Irradiation Analysis Post-Irradiation Analysis Irradiation->Analysis End Data Analysis & Conclusion Analysis->End PB_Analysis Peripheral Blood Cell Counts Analysis->PB_Analysis BM_Analysis Bone Marrow Analysis (BMNC count, CFU assay) Analysis->BM_Analysis HSC_Analysis HSC/HSPC Analysis (Flow Cytometry: LSK, LK) Analysis->HSC_Analysis Func_Assay Functional Assays (Competitive Repopulation) Analysis->Func_Assay Mech_Study Mechanistic Studies (Apoptosis, p53-PUMA pathway) Analysis->Mech_Study

Experimental Protocol Summary

The table below summarizes key parameters from the cited study on the radioprotective effects of this compound (FAPM) for reference in experimental design [4].

Parameter Details from Preclinical Study
Compound This compound (FAPM)
Animal Model Mice
Effective Dosage 50 mg/kg (intraperitoneal injection)
Irradiation Doses Sublethal: 6.5 Gy (for recovery analysis); Lethal: 8.0 - 9.0 Gy (for survival studies)
Key Findings Promoted survival; improved peripheral blood cell counts; enhanced bone marrow cellularity and HSPC recovery; reduced HSC apoptosis.
Proposed Mechanism Inhibition of the p53-PUMA apoptotic signaling pathway.

Key Information for Researchers

  • Novel Application: Be aware that the most current research on this compound is in hematopoietic radioprotection [4]. Most public data on its properties and handling is from its established use as an agrochemical.
  • Protocol Availability: The specific methodologies for these new applications (e.g., cell culture models, exact dosing schedules, in vitro assays) are detailed in primary research literature. You will need to consult the original paper for comprehensive protocols [4].
  • Regulatory Status: this compound is not approved under the European Union's EC 1107/2009 regulation for pesticide use [1]. All research is conducted under experimental guidelines.

References

Fluacrypyrim: Key Chemical & Environmental Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes available data on fluacrypyrim's identity and environmental fate, which is essential for planning photodegradation studies [1].

Property Description / Value
Chemical Group Methoxyacrylate strobilurin acaricide/insecticide
IUPAC Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate
CAS RN 229977-93-9
Molecular Formula C₂₀H₂₁F₃N₂O₅
Mode of Action Mitochondrial complex III electron transport inhibitor (IRAC MoA Class 20C)
Water Solubility (at 20 °C, pH 7) 0.344 mg/L (Low)
Octanol-Water Partition Coeff. (Log P) 4.5 (High)
Vapour Pressure (at 20 °C) 0.006 mPa (Low)
Aqueous Photolysis DT₅₀ (at pH 7) 26 days

General Protocol for Aqueous Photodegradation Studies

While a specific protocol for this compound was not found, the following methodology can be adapted from studies on similar compounds, such as the fungicide fluopyram [2]. This provides a template for investigating this compound's photodegradation.

Objective: To determine the degradation kinetics of this compound in water under controlled light conditions, identify its transformation products, and assess the toxicity change of the reaction mixture.

Materials and Reagents:

  • Test Substance: this compound analytical standard.
  • Solvent Preparation: Prepare aqueous solutions of this compound in purified water. The initial concentration should be determined based on analytical detection limits (e.g., 1-10 mg/L).
  • Chemicals: Buffer solutions to adjust pH (e.g., pH 5, 7, 9); potential catalysts or quenchers like Fulvic Acid (FA), nitrate (NO₃⁻), Fe(III) ions, and Titanium Dioxide (TiO₂).
  • Organisms: Vibrio fischeri bacteria for acute toxicity bioassays.

Equipment:

  • Photoreactor: Equipped with UV lamps (λ ≥ 200 nm) or simulated sunlight sources (λ ≥ 290 nm).
  • Analytical Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) for quantifying this compound and identifying transformation products.
  • Luminometer: For measuring the inhibition of luminescence in Vibrio fischeri.

Experimental Procedure:

  • Solution Preparation: Prepare a series of this compound aqueous solutions. Vary parameters systematically:

    • Solution pH: Test at acidic, neutral, and alkaline conditions (e.g., 5, 7, 9).
    • Additives: Test the impact of additives like FA (e.g., 5-20 mg/L), NO₃⁻ (e.g., 10-50 mg/L), Fe(III) (e.g., 5 mg/L), and TiO₂ (e.g., 100-500 mg/L).
  • Irradiation Experiment:

    • Place samples in the photoreactor. Maintain a constant temperature (e.g., 25°C).
    • Expose samples to UV or simulated sunlight for a predetermined period.
    • Include dark controls (samples wrapped in foil) under the same conditions to account for non-photolytic degradation.
    • At regular time intervals (e.g., 0, 2, 5, 10, 24, 48 hours), withdraw aliquots from the reaction vessel for analysis.
  • Chemical Analysis:

    • Use LC-MS/MS to quantify the remaining concentration of this compound in each aliquot.
    • Use the same system to isolate and characterize the chemical structure of major transformation products based on their mass spectra.
  • Data and Kinetic Analysis:

    • Plot the natural logarithm of this compound concentration versus time. The slope of the linear regression is the apparent reaction rate constant (k).
    • Calculate the photolytic half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
  • Toxicity Assessment:

    • Following standard protocols (e.g., ISO 11348), expose Vibrio fischeri to the original this compound solution and to the irradiated samples at various time points.
    • Measure the inhibition of bacterial luminescence after a set exposure time (e.g., 30 minutes).
    • Compare the EC₅₀ values (the concentration causing 50% inhibition) over time to evaluate if degradation leads to increased or decreased toxicity.

Key Experimental Factors & Notes

The workflow for a comprehensive photodegradation and risk assessment study is visualized below. Note that the transformation products identified can sometimes be more toxic than the parent compound, a critical finding for environmental risk assessment [2].

Start Start: Design Experiment Prep Prepare this compound Aqueous Solutions Start->Prep Factors Key Factors to Test Prep->Factors pH Solution pH Factors->pH Light Light Source (UV vs. Simulated Sunlight) Factors->Light Additives Additives (FA, NO₃⁻, Fe(III), TiO₂) Factors->Additives Irrad Perform Irradiation pH->Irrad Light->Irrad Additives->Irrad Analysis Chemical Analysis & Toxicity Assay Irrad->Analysis Results Interpret Results: Kinetics, Products, Toxicity Analysis->Results

  • Solution pH: Degradation rates can be pH-dependent. The study on fluopyram found the fastest degradation in neutral solutions compared to acidic or alkaline conditions [2].
  • Light Source: The choice between UV and simulated sunlight will significantly impact the degradation rate and possibly the pathway.
  • Catalysts/Quenchers: The presence of substances like Fe(III) ions or TiO₂ can dramatically accelerate degradation under simulated sunlight, acting as photocatalysts [2].

Navigating Information Gaps

References

Fluacrypyrim vs. Traditional Acaricides: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Fluacrypyrim (Strobilurin) Traditional Organophosphates (e.g., Chlorpyrifos) Traditional Organochlorines (e.g., DDT, Dicofol)
Mode of Action Inhibits mitochondrial electron transport at complex III (Qo site) [1] [2] [3]. Inhibits acetylcholinesterase (AChE) in the nervous system [4]. Primarily acts on sodium channels in neurons (DDT); some like cyclodienes act on GABA receptors [4].
Primary Target Spider mites (e.g., Tetranychus cinnabarinus, Panonychus citri) [1] [5] [3]. Broad-spectrum insects and mites [4]. Broad-spectrum insects and mites [4].
Resistance Profile Offers a alternative mode of action for managing resistant mites [1] [2]. Widespread resistance developed in many pest species due to high selection pressure [2]. High levels of resistance led to their phase-out [2] [4].
Persistence & Environmental Fate Low water solubility, can be persistent in aquatic systems [3]. Aqueous photolysis DT₅₀: 26 days [3]. Generally chemically unstable and non-persistent [4]. Highly persistent in soil and environment (e.g., cyclodienes can last for decades) [4].
Toxicity to Non-Targets Low acute toxicity to mammals [1] [3]. Moderately toxic to fish [3]. Generally the most toxic class to vertebrates [4]. High toxicity, bioaccumulates in food chains, leading to severe ecological damage [4].

Supporting Experimental Data and Efficacy

Experimental studies demonstrate this compound's performance, especially when compared to next-generation compounds and in resistance management.

Experimental Acaricidal Efficacy

Novel phenyl methoxyacrylate derivatives were designed and synthesized to improve upon this compound. In greenhouse bioassays against Tetranychus cinnabarinus:

  • At 20 mg/L: One optimized compound, 4j, exhibited 80 ± 4% control of adult mites, a performance comparable to this compound at the same concentration [5].
  • At 4 mg/L: Compound 4j demonstrated significantly higher activity (80 ± 4% control) compared to this compound (40 ± 7% control), indicating a nearly twofold improvement in potency [5].
  • Field trials confirmed that compound 4j could effectively control Panonychus citri with rapid action and long-lasting persistence [1] [5].
Detailed Experimental Protocol for Acaricidal Activity

The methodology from the research provides a standard protocol for evaluating acaricidal efficacy [5]:

  • Test Organisms: Adult female mites of Tetranychus cinnabarinus are reared in a greenhouse under controlled conditions (25-28 °C, 60-80% relative humidity).
  • Sample Preparation: The technical compound to be tested is dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a small amount of emulsifier (e.g., Tween-80) to create a series of concentrations (e.g., 500, 100, 20, 4 mg/L).
  • Application: The spray method is used for treatment. Bean leaves infested with approximately 100 adult mites are placed upside down on a water-saturated sponge. The leaves are then sprayed uniformly with the test solution using a potter spray tower, ensuring consistent coverage.
  • Control Groups: A blank control (water with emulsifier only) and a positive control (commercial this compound) are included for comparison.
  • Incubation and Assessment: The treated mites are maintained in the greenhouse. Mortality is assessed after 48 hours. A mite is considered dead if it does not move when prodged with a fine brush. The corrected mortality rate is then calculated.

Mechanism of Action and Resistance

The following diagram illustrates the primary mechanism of this compound and the contrasting modes of action for major traditional acaricide classes.

AcaricideMoA SubGraphCluster Acaricide Mechanisms of Action This compound This compound (Strobilurin) MITO Mitochondrial Electron Transport This compound->MITO Targets ComplexIII Inhibits Complex III (Qo site) MITO->ComplexIII Energy Disrupts Energy (ATP) Production ComplexIII->Energy OP Organophosphates (e.g., Chlorpyrifos) AChE Acetylcholinesterase (AChE) Enzyme OP->AChE Inhibits OC Organochlorines (e.g., DDT, Cyclodienes) Neurons Neuron Signaling OC->Neurons Acts on NeuroTrans Excess Neurotransmitter (Acetylcholine) AChE->NeuroTrans Leads to accumulation of SubOC Sodium Channels (DDT) OR GABA Receptors (Cyclodienes) Neurons->SubOC Signal Normal Nerve Signal Transmission SubOC->Signal Disrupts

A key advantage of this compound is its resistance-breaking potential [2]. Mites develop resistance quickly due to short life cycles and overuse of pesticides with a single mode of action. Since this compound targets mitochondrial respiration rather than the nervous system, it is a valuable tool for managing mites that have become resistant to organophosphates, organochlorines, and other chemical classes [1] [2].

Key Takeaways for Researchers

  • Novel Target Site: this compound's primary value lies in its distinct molecular target (mitochondrial complex III), making it a crucial component in Insecticide Resistance Management (IRM) strategies and rotations [2] [3].
  • Favorable Safety Profile: It presents a significantly improved toxicological and environmental profile compared to older, broad-spectrum neurotoxins, aligning with modern demands for safer agrochemicals [1] [4] [3].
  • Ongoing Innovation: Research continues to optimize the strobilurin scaffold. Introducing groups like thioethers and haloalkenyl chains has yielded novel compounds with enhanced potency and lower mammalian toxicity than this compound itself [1] [5].

References

Fluacrypyrim toxicity profile versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim Profile and Key Comparisons

The table below summarizes the core identity and toxicity profile of this compound based on the search results.

Property This compound Profile Key Comparisons & Context
Pesticide Type Acaricide/Miticide [1] Strobilurin class; most strobilurins are fungicides, but this compound is a notable acaricide [1] [2].
Mode of Action Mitochondrial complex III electron transport inhibitor (Qo site) [1] Inhibits mitochondrial energy production. Similar to new compounds like HNPC-A3066 [2].
Mammalian Toxicity Low level of toxicity to mammals [1] Favorable for user safety.
Aquatic Toxicity Moderate to high toxicity to most aquatic species [1] Major environmental concern; requires careful management to protect waterways.
Soil & Wildlife Impact Persistent in aquatic systems; moderate-high toxicity to earthworms & birds [1] Soil persistence data is lacking, but aquatic persistence is a known issue.
Beneficial Insects Not particularly toxic to honeybees [1] Selective toxicity allows use in IPM; shown to be compatible with predatory mite Phytoseiulus persimilis [3].

This compound in Context of Pest Management

This compound fits into pest management as a selective miticide with a specific mitochondrial mode of action.

  • Advantages for IPM: Its selectivity is a key strength. One study found that a mixture of This compound and tetradifon was highly toxic to the tea red spider mite (Tetranychus kanzawai) but showed low toxicity to the predatory mite Phytoseiulus persimilis. This makes it a promising candidate for Integrated Pest Management (IPM) programs where conserving natural enemies is crucial [3].
  • Potency and Alternatives: Research into novel strobilurin acaricides has led to compounds like HNPC-A3066. This compound was reported to exhibit acaricidal potency comparable to this compound, along with additional larvicidal and ovicidal activities, which could provide longer-lasting control [2].

Mitochondrial Inhibition Mechanism

This compound's primary mode of action is the inhibition of mitochondrial complex III in the electron transport chain. The following diagram illustrates this process and its cellular consequences.

fluacrypyrim_mechanism This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Binds at Qo site (Inhibits) ElectronFlow Electron Transport Flow ComplexIII->ElectronFlow Disrupts ATPProduction ATP Production ElectronFlow->ATPProduction Reduces EnergyCrisis Cellular Energy Depletion ATPProduction->EnergyCrisis PestDeath Acaricidal Effect: Pest Death/Growth Inhibition EnergyCrisis->PestDeath

This disruption of cellular energy production is a common target for other pesticides and inhibitors. For example, recent research explores how targeting mitochondrial components like the Clp protease or using redox-cyclers like paraquat can inhibit the production of aflatoxins in fungi, highlighting the broader relevance of mitochondrial pathways in agrochemical action [4].

Experimental Protocol for Toxicity Assessment

To objectively compare the toxicity of this compound with other compounds, researchers often use standardized bioassays. The following workflow outlines a typical protocol for evaluating acaricidal activity against spider mites.

bioassay_workflow Prep 1. Preparation of Test Solutions (Dissolve compound in solvent + dilute with water containing emulsifier) App 2. Application to Leaf Disks (Immersion method) Prep->App Intro 3. Introduce Test Organisms (e.g., adult spider mites or eggs) App->Intro Incubate 4. Incubation (Under controlled temp & light) Intro->Incubate Assess 5. Mortality & Assessment (Count live/dead mites; Assess egg hatch rate for ovicidal activity) Incubate->Assess

Key Methodological Details:

  • Test Organisms: A key experiment used the tea red spider mite (Tetranychus kanzawai) and the predatory mite Phytoseiulus persimilis to assess selective toxicity [3]. Novel compound HNPC-A3066 was tested against Tetranychus urticae [2].
  • Application: The active ingredient is typically formulated as an emulsifiable concentrate [1].
  • Data Collection: The core quantitative data collected includes:
    • Mortality Rate: Percentage of dead adult mites after a set period (e.g., 24, 48, 72 hours).
    • LC₅₀/LD₅₀: The concentration or dose required to kill 50% of the test population.
    • Ovicidal/Larvicidal Activity: For compounds like HNPC-A3066, inhibition of egg hatch and larval development is also measured [2].

Knowledge Gaps and Research Notes

It is important to note the limitations of the available information:

  • The search results lack a comprehensive quantitative table comparing this compound with a wide range of modern acaricides (e.g., spirodiclofen, cyflumetofen).
  • Some key data, such as the specific acute toxicity values (LD50) for mammals and birds, and definitive soil degradation half-life (DT50) for this compound were not present in the searched results [1].
  • The regulatory status is crucial. This compound is not approved under the European Union's EC 1107/2009 regulation [1], which significantly impacts its use in many regions.

References

Fluacrypyrim combination with bifenazate synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Composition and Efficacy

The core of this combination is detailed in a patent, which shows that mixing fluacrypyrim with bifenazate results in a significant synergistic effect, allowing for reduced application rates and improved control of resistant mites [1].

The table below summarizes the key aspects of this acaricidal composition.

Aspect Description
Combination This compound + Bifenazate [1]
Synergistic Effect Yes; greater than the sum of individual effects [1]
Primary Target Pests Spider mites (Tetranychus urticae), Panonychus citri, Panonychus ulmi [1]
Example Applications Apples, citrus, grapes, and other crops [1]
Reported Advantages Reduced pesticide application rates, delayed development of mite resistance, improved control efficacy, and long-lasting effect [1]

Mechanism of Action

The synergy likely arises from the distinct yet complementary modes of action of the two active ingredients.

cluster_flu This compound cluster_bif Bifenazate Compound Compound F1 Inhibits Mitochondrial Complex III Compound->F1 B1 Inhibits Mitochondrial Complex III Compound->B1 B2 Positive Allosteric Modulator of GABA Receptors Compound->B2 F2 Disrupts Energy (ATP) Production F1->F2 Effect Synergistic Effect: Rapid Paralysis & Mortality F2->Effect B1->Effect B3 Enhances GABA-induced Nerve Inhibition B2->B3 B3->Effect

  • This compound is classified as a Mitochondrial Complex III electron transport inhibitor at the Qo site (IRAC Group 20) [2]. It disrupts cellular energy production.
  • Bifenazate is also classified as a Mitochondrial Complex III electron transport inhibitor (IRAC Group 20) [3] [2]. Furthermore, research indicates that bifenazate and its active metabolite act as positive allosteric modulators of GABA-gated chloride channels in mites [4]. This enhances GABA-induced nervous system inhibition, leading to paralysis.

The combination delivers a powerful dual-strike: it simultaneously disrupts the mite's cellular energy supply and overloads its nervous system, resulting in rapid paralysis and death [1] [4].

Experimental Data and Protocol

The Chinese patent CN102986696A provides experimental details supporting the synergy claim. The methodology below is based on the standard insecticide testing process referenced in the patent [1].

start 1. Pest Culturing (Tetranychus urticae on apple seedlings) A 2. Preparation of Test Formulations start->A B 3. Treatment & Incubation (Spraying infested plants) A->B C 4. Mortality Assessment (After 48 hours) B->C D 5. Data Analysis (Calculate Corrected Mortality %) C->D E 6. Synergy Evaluation (Compare observed vs. expected mortality) D->E

The patent reports the following results from bioassays against Tetranychus urticae [1]:

Treatment LC₅₀ (mg/L) Toxicity Ratio
This compound 7.25 1.0 (baseline)
Bifenazate 2.48 2.9
This compound + Bifenazate 0.86 8.4

The co-toxicity coefficient for the mixture was calculated to be 192.5, which is significantly greater than 120, indicating a synergistic effect [1].

Interpretation and Considerations

For researchers, the key points to consider are:

  • Proven Synergy: The combination is scientifically and legally recognized for its synergistic effect, primarily validated against spider mites in agriculture [1].
  • Resistance Management: This mixture is particularly valuable for managing resistant mite populations. Combining compounds with a shared mitochondrial target and a distinct neurotoxic action can help counter single-mechanism resistance [1] [2].
  • Patent as Primary Source: The most detailed experimental data is contained within the patent [1]. Further independent validation in peer-reviewed literature would strengthen the evidence base.

References

Fluacrypyrim STAT3 inhibition selectivity compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim's Mechanism of Action and Selectivity Profile

This compound (FAPM) is identified as a novel small-molecule inhibitor of STAT3 activation. The table below summarizes its known mechanism and selectivity based on experimental evidence.

Feature Description Experimental Evidence
Primary Molecular Target Inhibits STAT3 phosphorylation (Tyr705) [1]. In vitro studies in cancer cell lines [1].
Proposed Mechanism Increases activity of Protein Tyrosine Phosphatases (PTPs), leading to STAT3 dephosphorylation [1] [2]. PTP inhibition by sodium pervanadate reversed FAPM's effects [1].
Selectivity vs. other STATs Marginal effect on other STAT proteins (STAT1, STAT2, STAT4, STAT5, STAT6) [1]. Western blot analysis of phosphorylated STATs [1].
Selectivity vs. other pathways No effect on PI3K or MAPK pathways [1]. Western blot analysis of pathway-specific phosphorylation [1].
Other Biological Activities Inhibits mitochondrial electron transport at complex III (acaricidal effect) [3] [4]. Respiration inhibition assays; aflatoxin production inhibition studies [3].

The available data indicates that this compound's selectivity for STAT3 over other STAT family members and unrelated kinase pathways like PI3K/AKT and MAPK is a key feature [1]. However, it's important to note that this compound has a documented off-target activity as it also inhibits mitochondrial respiration [3] [4].

Key Experimental Data and Protocols

The foundational study on this compound's STAT3 inhibition used the following methodologies [1]:

  • Cell Lines: Human leukemia cells (K562) and other STAT3-dependent cancer cell lines.
  • Assessment of STAT3 Activation:
    • Western Blotting: To detect levels of phosphorylated STAT3 (Tyr705), total STAT3, and other signaling proteins. Cells were treated with this compound and protein lysates were analyzed.
    • Electrophoretic Mobility Shift Assay (EMSA): To evaluate the DNA-binding activity of STAT3.
    • Reverse Transcription-PCR (RT-PCR): To measure mRNA levels of STAT3-downstream target genes (e.g., cyclin D1).
  • Functional Assays:
    • Cell Viability Assay: MTT assay to determine growth inhibition.
    • Cell Cycle Analysis: Flow cytometry to confirm G1 arrest.
    • Apoptosis Assay: Annexin V staining to detect apoptotic cells.
  • PTP Activity Assay: A colorimetric assay to measure PTP activity in cell lysates after this compound treatment.

Comparison with Other STAT3 Inhibitors

The search results did not contain a unified study comparing this compound with all other STAT3 inhibitors. The following table synthesizes information on other inhibitors mentioned in the search results to provide context.

Inhibitor Name Primary Molecular Target / Mechanism Key Selectivity Notes (from individual studies)
This compound PTP activation, leading to STAT3 dephosphorylation [1]. Selective for STAT3 over other STATs; also inhibits mitochondrial complex III [1] [3].
FLLL31 & FLLL32 Curcumin analogs; designed to bind JAK2 and STAT3's SH2 domain to inhibit phosphorylation and dimerization [5]. Effective against breast and pancreatic cancer cells with constitutive STAT3 signaling; synergy with doxorubicin shown [5].
Stattic Non-peptide small molecule; inhibits STAT3 function by targeting its SH2 domain [5]. Cited as a known STAT3 SH2 inhibitor for reference [5].
S3I-201 Non-peptide small molecule; inhibits STAT3 function by targeting its SH2 domain [5]. Cited as a known STAT3 SH2 inhibitor for reference [5].

This comparison highlights a key mechanistic difference: while inhibitors like Stattic and S3I-201 directly target the STAT3 SH2 domain, and FLLL compounds target both JAK2 and STAT3, this compound acts indirectly by upregulating PTP activity [1] [5].

Signaling Pathway and Experimental Workflow

To better visualize the proposed mechanism and a typical validation workflow, please refer to the following diagrams.

G cluster_pathway This compound's Proposed STAT3 Inhibition Pathway Cytokine Cytokine Signal (e.g., IL-6) JAK2 JAK2 Cytokine->JAK2 STAT3_Inactive STAT3 (Inactive) JAK2->STAT3_Inactive phosphorylation STAT3_P STAT3 pTyr705 (Active) STAT3_Inactive->STAT3_P STAT3_Dimer STAT3 Dimer (Active) STAT3_P->STAT3_Dimer dimerization Nucleus Nucleus STAT3_Dimer->Nucleus translocation TargetGene Target Gene Expression (e.g., Cyclin D1) Nucleus->TargetGene PTP Protein Tyrosine Phosphatases (PTPs) PTP->STAT3_P dephosphorylates FAPM This compound (FAPM) FAPM->PTP activates

G cluster_workflow Key Experimental Validation Workflow Start Cell Culture Treatment with this compound Step1 Mechanism Elucidation Start->Step1 Step2 Pathway Selectivity Assessment Step1->Step2 Step1_Detail • PTP Activity Assay • Pervanadate Rescue Experiment Step1->Step1_Detail Step3 Functional Consequences Analysis Step2->Step3 Step2_Detail • Western Blot: p-STAT3 vs. other STATs & pathways • EMSA: STAT3 DNA-binding Step2->Step2_Detail Step3_Detail • qPCR: Downstream gene expression • Cell Cycle & Apoptosis Assays • Viability Assays (MTT) Step3->Step3_Detail

Research Implications and Considerations

For a researcher, the data suggests that this compound's unique, phosphatase-mediated mechanism offers a distinct approach to inhibiting STAT3, differentiating it from direct SH2 domain binders [1]. However, its off-target effect on mitochondrial complex III is a critical consideration for drug development, as it could underlie toxicity or other unintended biological effects [3] [4]. This dual activity also opens questions about its potential use in oncology beyond STAT3-dependent cancers.

To fill the knowledge gaps, you might consider:

  • Consulting Specialized Databases: Look for head-to-head comparison studies in databases like PubMed, using search terms such as "comparative study STAT3 inhibitors selectivity".
  • Evaluating Specific Analogs: If your research is focused on a particular class (e.g., SH2 domain inhibitors), a targeted comparison with those specific compounds would be more practical.
  • Experimental Validation: For a definitive conclusion on selectivity for your specific research context, primary experimental validation using a standardized panel of assays and cell lines would be necessary.

References

Fluacrypyrim environmental persistence vs similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate of Fluacrypyrim

The table below summarizes the available experimental data on the environmental persistence and fate of this compound.

Property Value Classification / Implication Source / Notes
Water Solubility (at 20°C, pH 7) 0.344 mg/L Low [1]
Octanol-Water Partition Coefficient (Log P) 4.5 High (Potential for bioaccumulation) [1]
Soil Persistence (DT₅₀) No data Data deficient for soil [1]
Aqueous Photolysis DT₅₀ (in water) 26 days Slow degradation [1]
Vapour Pressure (at 20°C) 0.006 mPa Low volatility [1]
Acute Aquatic Toxicity ≤ 0.1 mg/L Highly toxic to aquatic life; classified as a "Forever Chemical" under specific rules due to high aquatic toxicity [1] [1]

Experimental Protocols for Key Data

The data presented often comes from standardized regulatory tests. Here are the methodologies behind some key metrics:

  • Acaricidal Activity (Greenhouse Test): Adult female Tetranychus cinnabarinus (carmine spider mites) are reared on potted bean plants. A Potter Spray Tower is used to apply the test compound at a precise volume (e.g., 2-3 mL) to ensure even coverage. Mortality rates are assessed after a set period (e.g., 48 hours), and the mortality percentage is calculated [2].
  • Mode of Action: this compound is a mitochondrial complex III electron transport inhibitor at the Qo site. It disrupts cellular energy production in mites [1].
  • Aqueous Photolysis (DT₅₀): This measures the disappearance of the parent compound in water due to sunlight. The DT₅₀ (half-life) of 26 days indicates that this compound can be persistent in aquatic environments, taking a significant amount of time to break down [1].

Mechanism of Action Pathway

The following diagram illustrates the acaricidal action of this compound, which stems from its inhibition of the mitochondrial electron transport chain.

G This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Binds to Qo site ElectronFlow Electron Transport Flow ComplexIII->ElectronFlow Inhibits ATPProduction ATP (Energy) Production ElectronFlow->ATPProduction Disrupts CellularEnergy Cellular Energy Crisis ATPProduction->CellularEnergy Leads to AcaricidalEffect Acaricidal Effect (Mite Death) CellularEnergy->AcaricidalEffect

Research Status and Data Gaps

While the data for this compound is available, a complete comparison guide requires more information:

  • Limited Direct Comparisons: The search results confirm that a key challenge is the lack of direct, standardized comparative persistence data against a range of similar strobilurin acaricides.
  • Promising Research Direction: Recent studies are designing novel analogs to improve upon this compound. For instance, compound 4j, which replaces a pyrimidine oxygen with a sulfur-based side chain, demonstrated higher acaricidal activity in greenhouse and field trials against Tetranychus cinnabarinus and Panonychus citri, while also showing lower acute toxicity to mammals, birds, and honeybees [2].

Research Summary

This compound is an acaricide with low water solubility and high lipophilicity, suggesting a potential for persistence and bioaccumulation. Its slow degradation in water (DT₅₀ of 26 days) and high toxicity to aquatic organisms are key environmental concerns [1]. Its primary mode of action is inhibiting mitochondrial complex III [1].

To build a more comprehensive comparison guide, I suggest you:

  • Search for specific competitors: Look for data on compounds like Pyriminostrobin or HNPC-A3066, which are mentioned as other strobilurin acaricides [2].
  • Consult regulatory databases: Check the EPA's Pesticide Fact Sheets or the EU Pesticides Database for detailed review reports that often contain comparative environmental fate data.

References

Fluacrypyrim hematopoietic protection compared to other radioprotectants

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Studies

For researchers to evaluate and replicate these findings, here are the methodologies from the key experiments cited above.

In Vivo Mouse Model of Radiation Injury
  • Irradiation: Mice were subjected to total body irradiation (TBI) using a gamma-ray source. Sublethal (6.5 Gy) and lethal (8.0-9.0 Gy) doses were applied [1].
  • Drug Administration: Fluacrypyrim was dissolved in a vehicle solution and administered via intraperitoneal injection. The optimal dose was found to be 50 mg/kg, given shortly after irradiation [1].
  • Sample Collection and Analysis: Peripheral blood counts were monitored over time. Bone marrow cells were collected for nucleated cell counts, flow cytometric analysis of HSPCs, and colony-forming unit (CFU) assays to measure clonogenic potential. Competitive repopulation assays were performed to test the self-renewal capacity of HSCs [1].
In Vitro Apoptosis Assay
  • Cell Isolation and Irradiation: Bone marrow cells were harvested from mice. The Lin– (lineage-negative) cell population, enriched for HSPCs, was isolated. Cells were then irradiated in vitro [1].
  • Drug Treatment and Assessment: Cells were treated with this compound or vehicle. At various time points (3, 6, 9, and 12 hours post-irradiation), cells were stained with Annexin V and propidium iodide. The percentage of apoptotic cells was quantified using flow cytometry [1].

Mechanism of Action: Signaling Pathway

The research suggests that this compound's primary protective mechanism is the inhibition of apoptosis in HSPCs. It acts by downregulating the p53-PUMA signaling pathway, which is a key driver of programmed cell death in response to radiation-induced DNA damage [1]. The following diagram illustrates this proposed mechanism.

G IR Ionizing Radiation DNA_damage DNA Damage IR->DNA_damage p53 p53 Activation DNA_damage->p53 PUMA PUMA Expression p53->PUMA Bax_Noxa Bax, Noxa (Pro-apoptotic factors) PUMA->Bax_Noxa Apoptosis HSPC Apoptosis Bax_Noxa->Apoptosis FAPM This compound (FAPM) FAPM->PUMA Downregulates FAPM->Bax_Noxa Downregulates

Comparison with Other Radioprotectants

This compound's approach differs from many current treatments, as shown in the table below.

Radioprotectant / Mitigator Primary Mechanism / Type Key Difference from this compound
This compound Inhibits HSPC apoptosis via p53-PUMA pathway [1] A preventive/protective strategy that directly targets and preserves the existing stem cell pool.
Cytokines (e.g., Filgrastim, Sargramostim) Stimulates proliferation and differentiation of surviving hematopoietic cells [1] A mitigative strategy that works after damage has occurred; requires a baseline of viable HSCs.
HSC Transplantation Replaces the damaged hematopoietic system [1] A replacement therapy with challenges like donor matching and graft-versus-host disease.
Amifostine Broad-acting antioxidant scavenger of free radicals [2] A general cytoprotector; not specific to the hematopoietic system and can have side effects like hypotension [2].

Research Status and Context

  • Origin of this compound: It's important for researchers to note that this compound was initially developed as a synthetic acaricide (miticide) for agricultural use, belonging to the strobilurin class [3]. Its investigation as a potential radioprotective drug for hematopoietic syndrome represents a novel repurposing of this compound [1].
  • Current Status: The findings discussed are based on a preclinical study in mouse models. As of the latest publication (February 2024), it is not an approved therapy for radiation injury in humans [1]. The search results indicate that it is also not approved for use as a pesticide in the European Union [3].

References

Fluacrypyrim uterine relaxant effect versus conventional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Uterine Relaxants

The table below summarizes the known experimental data on Fluacrypyrim alongside established treatments. A key distinction is that data for FAPM is from pre-clinical in vitro and in vivo models, whereas data for conventional treatments is from clinical or more advanced studies.

Compound Name Class / Type Mechanism of Action Reported Experimental Efficacy (In Vitro/In Vivo) Key Supporting Experimental Findings

| This compound (FAPM) | Novel synthetic β-methoxyacrylate [1] | Increases protein tyrosine phosphatase (PTP) activity; inhibits MLC20 phosphorylation; potential STAT3 inhibition [1] [2] | • 100% inhibition of PGF2α-, oxytocin-, acetylcholine-, and high K+-induced uterine contractions in rat tissue (in vitro) [1]. • pD₂ = ~5.8 (average for various agonists) [1]. • Competitive antagonism of oxytocin-induced contraction [1]. | • Significant reduction in PGF2α-induced writhing in mice (in vivo) [1]. • Structure-activity relationship confirmed the β-methoxyacrylate moiety is critical for activity [1]. | | NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) Inhibitors | Inhibits prostaglandin synthesis [1] | • First-line therapy for primary dysmenorrhea [1]. • ~20-25% treatment failure rate [1]. | • Effective for many patients, but associated with adverse long-term effects (liver, digestive, kidney) [1]. | | Oxytocin Antagonists (e.g., Atosiban) | Peptide Analogues | Competitive oxytocin receptor antagonist [3] | Used for tocoylsis in pre-term labor [3]. | The study established a model (DEFS) for quantifying the potency of uterine inhibiting drugs [3]. | | Beta-Sympathomimetics (e.g., Ritodrine) | β₂-adrenergic Receptor Agonists | Uterine smooth muscle relaxation [3] | • Used for tocoylsis [3]. • "Uterine inhibition" may represent creation of chaotic, fibrillating muscle unable to produce maximal tension [3]. | The study established a model (DEFS) for quantifying the potency of uterine inhibiting drugs [3]. |

Detailed Experimental Data & Protocols

For research and development purposes, here is a deeper dive into the key experiments and methodologies cited in the literature.

In Vitro Uterine Relaxant Studies on FAPM
  • Experimental Protocol: The study used isolated uterine strips from rats. The tissues were mounted in organ baths containing physiological solution and connected to force transducers to record isometric contractions. After establishing regular contractions induced by a specific agonist (e.g., 450 nM PGF2α, 1 mU/ml oxytocin, 0.25 μM acetylcholine, or 16 mM KCl), FAPM was cumulatively added to the bath [1].
  • Measured Parameters: The inhibitory effect of FAPM was quantified by analyzing the reduction in the Area Under the Curve (AUC) of contractions over 10-minute intervals, expressed as a percentage of the initial agonist response [1].
  • Key Results:
    • FAPM produced a complete (100%) inhibition of contractions induced by all tested agonists in a concentration-dependent manner [1].
    • The pD₂ value (the negative log of the molar concentration that produces 50% of the maximum inhibitory effect) was calculated to be approximately 5.8 for various agonists, indicating potent activity [1].
    • In oxytocin experiments, Schild plot analysis yielded a pA₂ value of 6.72, indicating competitive antagonism at the oxytocin receptor [1].
In Vivo Analgesic and Anti-inflammatory Studies on FAPM
  • Experimental Protocols:
    • Acetic Acid-Induced Writhing Test (Mice): Used to evaluate analgesic activity. FAPM (50, 100, and 200 mg/kg) was administered before an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhing) was counted and compared to control groups [1].
    • Paw Edema Test (Rats): Used to evaluate anti-inflammatory activity. Edema was induced by injecting carrageenan (Carr) into the subplantar region of a rat paw. FAPM's effect on reducing paw volume was measured [1].
  • Key Results: FAPM administration led to a dose-dependent reduction in writhing responses and considerable inhibition of paw edema development, demonstrating its antinociceptive and anti-inflammatory effects in vivo [1].
Investigation of Molecular Mechanism
  • Experimental Protocol: To understand the mechanism underlying muscle relaxation, the study examined the phosphorylation of myosin light chain (MLC20) in rat myometrial cells. Cells were treated with PGF2α to induce contraction and MLC20 phosphorylation, with or without pre-treatment with FAPM. The levels of phosphorylated MLC20 were then analyzed via Western blotting [1].
  • Key Results: FAPM treatment (at 5 and 10 μM) significantly reduced the PGF2α-induced MLC20 phosphorylation in a dose-dependent manner. This suggests that FAPM's relaxant effect acts, at least in part, through the down-regulation of the contractile apparatus's final common pathway [1].

Proposed Signaling Pathway of this compound

The research suggests FAPM works through a novel mechanism distinct from conventional treatments. The diagram below illustrates this proposed pathway based on current evidence.

G A Contractile Agonists (PGF2α, Oxytocin, etc.) B Agonist Receptors A->B C Downstream Signaling (e.g., Calcium release) B->C D MLCK Activation C->D E MLC20 Phosphorylation D->E F Uterine Smooth Muscle Contraction E->F G This compound (FAPM) H Protein Tyrosine Phosphatases (PTPs) G->H  Activates H->D  Inhibits H->E  Directly reduces

Critical Research Considerations

  • Early-Stage Investigation: The compelling data for FAPM comes exclusively from pre-clinical animal and tissue models. Its efficacy and safety in humans remain unknown [1].
  • Origin and Safety Profile: Public databases list this compound as an acaricide (pesticide) with uses on fruits and vegetables [4]. This origin necessitates extensive toxicological studies before any therapeutic application can be considered.
  • Novel vs. Conventional Targets: The potential multi-target mechanism of FAPM, acting upstream on PTPs, could offer an advantage over single-target agents like NSAIDs. However, this also introduces greater complexity and potential for off-target effects [1].

References

Fluacrypyrim market size and growth compared to other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Fluacrypyrim Market Overview and Comparison

The table below summarizes the available market data for this compound and the overall pesticide market for comparison.

Pesticide Category Market Size (Year) Projected Market Size (Year) CAGR Key Market Drivers
This compound (Global) USD 260.78 million (2024) [1] USD 384.60 million (2032) [1] 4.97% [1] Targeted activity, favorable environmental profile, resistance management in Integrated Pest Management (IPM) [1].
Pesticides Total Market (Global) USD 247.3 billion (2024) [2] USD 412.7 billion (2034) [2] 5.2% [2] Rising global food demand, need for crop yield protection, climate volatility [2].
Pesticides Segment (Global; includes herbicides, insecticides, fungicides) USD 137.5 billion (2024) [2] USD 239.1 billion (2034) [2] 5.6% [2] Large-scale cereal cultivation (herbicides), protection for high-value fruits and vegetables (insecticides, fungicides) [2].
Biopesticides (Global) USD 7.2 billion (2024) [2] USD 20.9 billion (2034) [2] 11.4% [2] Demand for organic and residue-free food, sustainability goals, integration into IPM [2].

Key Comparison Insights:

  • Market Scale: this compound serves a specialized niche, with a market value magnitudes smaller than the overall pesticide industry [1] [2].
  • Growth Trajectory: Its growth rate is steady but slower than the broader pesticide market and the rapidly expanding biopesticides segment [1] [2].
  • Role in Agriculture: this compound is valued as a targeted tool for mite resistance management within sustainable IPM programs, contrasting with broad-spectrum pesticides [1].

This compound Mechanism of Action and Experimental Data

Agricultural Mode of Action

This compound is a β-methoxyacrylate compound (a strobilurin analog) that acts as a mitochondrial electron transport inhibitor at the Qo site of complex III [1] [3]. This disrupts cellular energy production (ATP synthesis) in target pests, leading to their mortality [1]. It exhibits both contact and stomach poison activity [1].

The following diagram illustrates its pesticidal mechanism:

G A This compound Application B Inhibits Mitochondrial Electron Transport A->B C Target: Qo Site of Complex III B->C D Energy Depletion (No ATP Production) C->D E Pest Mortality D->E

Experimental Evidence for a Novel Medical Application

Recent scientific research has uncovered a potential pharmaceutical application for this compound, demonstrating its protective effect on hematopoietic stem cells (HSCs) after radiation injury. Key experimental methodologies and findings are summarized below [4].

1. Experimental Model and Treatment

  • In Vivo Model: C57BL/6 mice were subjected to total body irradiation (TBI) at sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses [4].
  • Treatment: this compound (50 mg/kg in DMSO) or a vehicle control was administered via intraperitoneal injection 30 minutes after irradiation [4].
  • Key Outcome: this compound treatment significantly enhanced the 30-day survival rate of mice after lethal irradiation (8.5 Gy: 60% survival with treatment vs. 0% with vehicle) [4].

2. Hematopoietic Recovery Assessment

  • Method: Peripheral blood cell counts (platelets, red blood cells) and bone marrow nucleated cell (BMNC) counts were analyzed using an automated hematology analyzer and hemocytometer, respectively [4].
  • Key Finding: this compound accelerated the recovery of peripheral blood cells and led to a nearly two-fold increase in BMNC counts 10 days post-irradiation compared to the vehicle group [4].

3. Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

  • Method: Bone marrow cells were collected and stained with fluorescently labeled antibodies (e.g., Lin-, c-Kit+, Sca-1+). The population of HSPCs (LSK cells: Lin⁻Sca-1⁺c-Kit⁺) was quantified using flow cytometry [4].
  • Key Finding: this compound treatment resulted in a significant increase in the absolute number and frequency of long-term HSCs (LT-HSCs) and short-term HSCs (ST-HSCs) in the bone marrow after irradiation [4].

4. Apoptosis Assay

  • Method: Apoptosis in HSPCs was assessed both in vitro and in vivo using Annexin V and PI staining followed by flow cytometry analysis [4].
  • Key Finding: this compound treatment markedly reduced the percentage of apoptotic Lin⁻c-Kit⁺ cells 9 hours after irradiation, showing approximately 70% reduction in vitro and 50% recovery in vivo [4].

5. Molecular Pathway Analysis via qPCR

  • Method: The expression of genes in the p53-PUMA apoptotic pathway was analyzed using quantitative real-time PCR (qPCR) [4].
  • Key Finding: Fluacrypyram downregulated the expression of pro-apoptotic target genes of the p53-PUMA pathway, including Puma, Bax, and Noxa [4].

The protective mechanism is illustrated in the diagram below:

G A Ionizing Radiation B DNA Damage & Cellular Stress A->B C p53 Activation B->C D Upregulation of PUMA, Bax, Noxa C->D E HSPC Apoptosis D->E G Inhibition of Apoptosis D->G Downregulates F This compound Treatment F->G H HSPC Survival & Hematopoietic Recovery G->H

Key Takeaways for Researchers

  • A Niche Agricultural Product: this compound is a specialized acaricide with a stable, small-scale market, valued for its role in resistance management [1].
  • An Emerging Biomedical Agent: Beyond its pesticide use, high-quality research identifies this compound as a potent STAT3 inhibitor with a clinically relevant radioprotective mechanism by suppressing p53-PUMA mediated apoptosis in HSCs [4].
  • Divergent Mechanisms: It exhibits two distinct modes of action: disrupting energy production in mites and inhibiting apoptotic signaling in mammalian cells [1] [4].

References

×

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Exact Mass

426.14025626 Da

Monoisotopic Mass

426.14025626 Da

Heavy Atom Count

30

UNII

FHJ1L9VJTH

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

229977-93-9

Wikipedia

Fluacrypyrim

Dates

Last modified: 09-13-2023

Explore Compound Types